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Core Science & Biosynthesis

Foundational

"CAS number and IUPAC name for 2-methyl-N-(2-methylcyclopentyl)aniline"

An In-Depth Technical Guide to N-(2-Methylcyclopentyl)-2-methylaniline: Synthesis, Characterization, and Potential Applications This technical guide provides a comprehensive overview of N-(2-methylcyclopentyl)-2-methylan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-Methylcyclopentyl)-2-methylaniline: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of N-(2-methylcyclopentyl)-2-methylaniline, a substituted aniline of interest in synthetic and medicinal chemistry. Due to the absence of this specific molecule in major chemical inventories, this document outlines a robust theoretical and practical framework for its synthesis, purification, and characterization. It is intended for an audience of researchers, scientists, and professionals in drug development who are familiar with organic synthesis and analytical chemistry.

Introduction and Nomenclature

Substituted anilines are a cornerstone of modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] The target molecule, systematically named N-(2-methylcyclopentyl)-2-methylaniline , belongs to the class of N-alkylanilines. An alternative and equally valid IUPAC name is N-(2-methylcyclopentyl)-o-toluidine , referencing the common name for the 2-methylaniline starting material.

As of the date of this guide, a specific CAS number for this compound has not been identified in public databases, suggesting it is a novel or sparsely documented chemical entity. This guide, therefore, serves as a foundational document, leveraging established chemical principles and data from analogous structures to describe its properties and synthesis.

Predicted Physicochemical Properties

The physicochemical properties of N-(2-methylcyclopentyl)-2-methylaniline can be predicted based on its constituent parts: the o-toluidine ring and the N-linked 2-methylcyclopentyl group. These properties are critical for designing synthesis and purification protocols, as well as for understanding its potential as a drug candidate.

PropertyPredicted Value/RangeRationale & Comparative Data
Molecular Formula C₁₃H₁₉NDerived from structural components.
Molecular Weight 189.30 g/mol Calculated from the molecular formula. Analogous to N-cyclopentyl-2-methylaniline (175.27 g/mol ).[3]
Appearance Colorless to pale yellow or brown liquidN-alkylanilines are typically liquids that can discolor upon exposure to air and light.[4]
Boiling Point ~250-270 °CHigher than o-toluidine (200-202 °C) due to increased molecular weight and van der Waals forces.[5]
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, THF, DCM)The hydrophobic nature of the aromatic ring and the alkyl substituent dominates.[4][6]
pKa (of conjugate acid) ~4.5 - 5.5Similar to other N-alkylanilines. The alkyl group slightly increases basicity compared to aniline.

Proposed Synthesis Pathway: Reductive Amination

The most direct and efficient method for synthesizing N-(2-methylcyclopentyl)-2-methylaniline is through the reductive amination of o-toluidine with 2-methylcyclopentanone.[7][8] This one-pot reaction involves the formation of an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine.

The causality behind this choice is rooted in its high efficiency, operational simplicity, and the commercial availability of the starting materials. This method avoids the harsher conditions and potential for over-alkylation associated with direct alkylation using halides.[9]

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_workup Workup & Purification o_toluidine o-Toluidine (2-Methylaniline) CAS: 95-53-4 reaction_vessel Reaction Vessel Solvent: Methanol or DCM Catalyst: Acetic Acid (optional) o_toluidine->reaction_vessel ketone 2-Methylcyclopentanone CAS: 1120-72-5 ketone->reaction_vessel quench Quench Reaction (e.g., add water) reaction_vessel->quench Imine/Enamine formation & in-situ reduction reducing_agent Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) reducing_agent->reaction_vessel extraction Liquid-Liquid Extraction (e.g., DCM/Water) quench->extraction purification Column Chromatography (Silica gel) extraction->purification product Product N-(2-methylcyclopentyl)- 2-methylaniline purification->product

Caption: Proposed workflow for the synthesis of N-(2-methylcyclopentyl)-2-methylaniline.

Detailed Experimental Protocol

Materials:

  • o-Toluidine (CAS: 95-53-4)

  • 2-Methylcyclopentanone (CAS: 1120-72-5)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add o-toluidine (1.0 eq) and 2-methylcyclopentanone (1.1 eq) in a suitable solvent like methanol or DCM (approx. 0.2 M concentration). If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reducing agent. If using sodium borohydride (NaBH₄, 1.5 eq), add it portion-wise to control the exothermic reaction and hydrogen gas evolution. If using sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), it can be added in one portion.[7] Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate. If methanol was used as the solvent, remove it under reduced pressure. Extract the aqueous mixture three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Validation: Collect fractions and analyze by Thin Layer Chromatography (TLC) to isolate the pure product. Combine pure fractions and remove the solvent in vacuo to obtain N-(2-methylcyclopentyl)-2-methylaniline.

Analytical Characterization Workflow

A multi-technique approach is essential to confirm the structure and purity of the synthesized compound. Each technique provides unique and complementary information.

Characterization Workflow Diagram

G cluster_synthesis Synthesized Product cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Final Confirmation product Purified N-(2-methylcyclopentyl)- 2-methylaniline nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Confirms C-H framework product->nmr ms Mass Spectrometry (GC-MS or LC-MS) Determines Molecular Weight product->ms ftir FTIR Spectroscopy Identifies Functional Groups product->ftir uvvis UV-Vis Spectroscopy Analyzes Aromatic System product->uvvis hplc HPLC Analysis Quantifies Purity nmr->hplc ms->hplc elemental Elemental Analysis Confirms Elemental Composition hplc->elemental final_confirmation Structural Confirmation & Purity >95% elemental->final_confirmation

Caption: A comprehensive workflow for the analytical characterization of the title compound.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR): Expected signals would include:

    • Aromatic protons (4H) in the ~6.6-7.2 ppm range, showing a characteristic splitting pattern for a 1,2-disubstituted benzene ring.

    • A broad singlet for the N-H proton.

    • A singlet for the aryl-CH₃ group around 2.1-2.3 ppm.

    • A series of multiplets for the cyclopentyl-CH and CH₂ protons, and a doublet for the cyclopentyl-CH₃ group.

  • ¹³C NMR (Carbon NMR): Approximately 13 distinct carbon signals are expected, corresponding to the different chemical environments of the carbon atoms in the molecule.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Key vibrational bands should be observed:

    • N-H stretching (secondary amine) around 3350-3450 cm⁻¹.

    • Aromatic C-H stretching just above 3000 cm⁻¹.

    • Aliphatic C-H stretching just below 3000 cm⁻¹.

    • Aromatic C=C stretching in the 1500-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 189.30.

Potential Applications in Drug Development

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Alkaloids, many of which contain substituted amine functionalities, exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11]

The introduction of a lipophilic N-alkyl substituent, such as 2-methylcyclopentyl, can significantly modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Specifically, it can:

  • Increase Lipophilicity: Potentially enhancing membrane permeability and oral bioavailability.

  • Modulate Metabolism: The steric hindrance provided by the ortho-methyl group and the N-alkyl group may protect the amine from rapid N-dealkylation or other metabolic transformations.[5]

  • Influence Receptor Binding: The size and conformation of the N-substituent can be critical for fitting into the binding pocket of a target protein.

Given these characteristics, N-(2-methylcyclopentyl)-2-methylaniline could serve as a valuable intermediate or a final active pharmaceutical ingredient (API) in several therapeutic areas, including oncology, neuroscience, and infectious diseases. Further screening and derivatization would be required to explore its full potential.

Conclusion

While N-(2-methylcyclopentyl)-2-methylaniline is not a cataloged compound, this guide establishes a clear and scientifically sound pathway for its synthesis and characterization. The proposed reductive amination protocol is robust and scalable. The comprehensive analytical workflow ensures that the final product can be validated to the high standards required for research and drug development. The structural motifs present in this molecule suggest it is a promising candidate for inclusion in screening libraries and as a building block for more complex therapeutic agents.

References

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1989). A PRACTICAL SYNTHETIC METHOD FOR N-METHYL-o-TOLUIDINE.
  • Wikipedia contributors. (2024). o-Toluidine. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). N-cyclopropyl-2-methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Sarikaya, E., & Talu, M. (2004). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals, 142(1-3), 31-37.
  • Chevalier, J. W., Bergeron, J. Y., & Dao, L. H. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules, 25(13), 3325–3331.
  • Nguyen, T. L., Le, T. N., & Phan, T. P. T. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1133–1141.
  • Gurek, F. P., & Gorrod, J. W. (1992). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Marmara University Journal of Pharmaceutical Sciences, 8(1-2).
  • PubChem. (n.d.). N-Allylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Buysch, H. J., & Richtzenhain, H. (1981). U.S. Patent No. 4,268,458. U.S.
  • Kareem, H. A., & Jamil, H. Y. (2011). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. Arabian Journal of Chemistry, 4(1), 1-6.
  • Forbes, W. F., & Leckie, I. R. (1958). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Journal of the American Chemical Society, 80(12), 3178-3183.
  • PrepChem. (n.d.). Synthesis of N-acetyl-o-toluidine. Available at: [Link]

  • MOLBASE. (n.d.). N-(trans(?)-2-aminomethyl-cyclopentyl)-o-toluidine. Available at: [Link]

  • Abdel-Majid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Remarkable Experiment for the Organic Laboratory. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Filo. (2024). Consider the following compounds and their IUPAC names. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Available at: [Link]

  • Kudaibergenov, S. E., et al. (2018). Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties. RSC Advances, 8(31), 17265-17274.
  • Chevalier, J. W., Bergeron, J. Y., & Dao, L. H. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules, 25(13), 3325–3331.
  • PrepChem. (n.d.). Preparation of N,N-dimethyl-o-toluidine. Available at: [Link]

  • Wikipedia contributors. (2024). N-Methylaniline. Wikipedia. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. American Chemical Society. Available at: [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]

  • SIELC Technologies. (2018). N-Acetyl-o-toluidine. Available at: [Link]

  • PubChemLite. (n.d.). N-cyclopentyl-2-methylaniline hydrochloride. Available at: [Link]

  • LibreTexts Chemistry. (2019). 23.4: Preparation of Amines via Reductive Amination. Available at: [Link]

  • Beller, M., et al. (2019). Cobalt-Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. Chemistry – A European Journal, 25(40), 9373-9377.
  • Elmamoon, M. A. A., Kolli, U. R., & Saeed, Y. O. S. (2022). A Comprehensive Review on Pharmacological Activities of Alkaloids: Evidence from Preclinical Studies. International Journal of Ayurvedic Medicine, 13(2), 335-343.
  • Elmamoon, M. A. A., et al. (2022). A Comprehensive Review on Pharmacological Activities of Alkaloids: Evidence from Preclinical Studies. ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Guide: Stereochemical Resolution and Synthesis of 2-Methyl-N-(2-methylcyclopentyl)aniline

Executive Summary This technical guide addresses the stereochemical complexity of 2-methyl-N-(2-methylcyclopentyl)aniline , a secondary amine scaffold relevant to GPCR ligand design (specifically mGluR modulators) and ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stereochemical complexity of 2-methyl-N-(2-methylcyclopentyl)aniline , a secondary amine scaffold relevant to GPCR ligand design (specifically mGluR modulators) and kinase inhibition. Due to the presence of two chiral centers on the cyclopentyl ring and the non-identity of the substituents (an ortho-toluidine moiety vs. a methyl group), this molecule exists as four distinct stereoisomers.

This document provides a definitive framework for the prediction, synthesis, and analytical resolution of these isomers. It moves beyond standard textbook definitions to provide field-proven protocols for distinguishing cis/trans diastereomers via NMR and resolving enantiomers via polysaccharide-based chiral HPLC.

Part 1: Stereochemical Landscape & Structural Analysis

Isomer Enumeration

The molecule possesses two stereogenic centers on the cyclopentane ring:[1]

  • C1 : Bonded to the nitrogen of the 2-methylaniline.

  • C2 : Bonded to the methyl group.

Because the substituents at C1 (N-aryl) and C2 (Methyl) are different, the molecule lacks a plane of symmetry in all configurations. Consequently, there are


 distinct stereoisomers , categorized into two diastereomeric pairs, each consisting of two enantiomers.
  • The Trans Series (Thermodynamically Favored): Substituents on opposite faces of the ring.

    • (1R, 2R)

    • (1S, 2S)

  • The Cis Series (Sterically Congested): Substituents on the same face.

    • (1R, 2S)

    • (1S, 2R)

Isomer Hierarchy Diagram

The following diagram illustrates the stereochemical relationships and the separation logic required to isolate a single eutomer (active isomer).

Stereoisomer_Hierarchy Molecule 2-Methyl-N-(2-methylcyclopentyl)aniline (Mixture) Trans Trans-Diastereomer (Thermodynamic Product) Molecule->Trans  Achiral Separation (Flash/Prep HPLC) Cis Cis-Diastereomer (Kinetic/Minor Product) Molecule->Cis Trans_RR (1R, 2R)-Enantiomer Trans->Trans_RR  Chiral HPLC (Amylose/Cellulose) Trans_SS (1S, 2S)-Enantiomer Trans->Trans_SS Cis_RS (1R, 2S)-Enantiomer Cis->Cis_RS Cis_SR (1S, 2R)-Enantiomer Cis->Cis_SR

Figure 1: Stereochemical hierarchy and separation workflow. Note that achiral methods separate diastereomers, while chiral stationary phases are required for enantiomers.[2][3]

Part 2: Synthetic Pathways & Stereocontrol[4]

To access specific isomers, researchers must choose between thermodynamic control (favoring trans) and stereospecific inversion (accessing cis or trans depending on the starting material).

Method A: Reductive Amination (Thermodynamic Control)

This is the most robust method for generating the library, typically favoring the trans isomer due to steric repulsion between the 2-methyl group and the bulky aniline during the iminium ion reduction.

  • Reagents: 2-Methylcyclopentanone + 2-Methylaniline.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) in DCE/AcOH.

  • Mechanism: Formation of the imine followed by hydride delivery. The hydride attacks from the less hindered face, pushing the bulky amine group trans to the adjacent methyl group.

  • Expected Ratio: Typically 3:1 to 6:1 (trans:cis).

Method B: SN2 Displacement (Stereospecific)

To access the cis isomer specifically, one should start with a trans-leaving group and utilize the Walden inversion inherent in SN2 reactions.

  • Starting Material: trans-2-methylcyclopentanol (commercially available or resolvable).

  • Activation: Convert to Tosylate (OTs) or Mesylate (OMs).

  • Displacement: React with 2-methylaniline (requires base, e.g., K2CO3, in DMF at elevated temp).

  • Result: Inversion of configuration at C1 yields the cis -amine.

Part 3: Analytical Resolution Protocols

Trustworthiness in stereochemistry comes from self-validating analytical methods. You cannot rely on "expected" synthetic outcomes; you must verify them.

Step 1: Diastereomer Differentiation (NMR)

Before attempting chiral separation, distinguish cis from trans using 1H NMR.

  • Coupling Constants (

    
    ):  In 1,2-disubstituted cyclopentanes, the coupling constant between H1 and H2 is diagnostic.
    
    • Cis: Generally larger

      
       values (approx. 6–8 Hz) due to the near-eclipsed geometry (dihedral angle ~0°).
      
    • Trans: Generally smaller

      
       values (approx. 3–5 Hz) due to the pseudo-diequatorial conformation (dihedral angle ~120°).
      
  • NOE (Nuclear Overhauser Effect): This is the gold standard.

    • Irradiate H1 (methine attached to N).

    • Cis: Strong NOE enhancement at H2 (methine attached to Me) and the methyl group protons.

    • Trans: Weak or no NOE enhancement between H1 and H2/Methyl.

Step 2: Enantiomer Separation (Chiral HPLC)

Once diastereomers are separated (via standard Silica Flash Chromatography), use Chiral HPLC for enantiomeric resolution.

Protocol: Chiral Screening for Secondary Amines

ParameterConditionRationale
Column Chiralpak IA or IB (Immobilized Amylose/Cellulose)Immobilized phases tolerate wider solvent ranges (e.g., DCM/THF) which helps dissolve lipophilic anilines.
Mobile Phase Hexane : Ethanol : Diethylamine (90:10:0.1)Diethylamine (DEA) is critical . It masks silanol sites on the silica backbone, preventing peak tailing of the basic amine [1].
Alternative Hexane : IPA : TFA (90:10:0.1)If using coated phases (AD-H/OD-H), acidic additives like TFA can sometimes improve resolution by protonating the amine, though DEA is standard for basic mode [2].
Detection UV @ 254 nmThe aniline ring provides a strong chromophore.

Experimental Workflow Diagram:

HPLC_Workflow Sample Crude Reaction Mix Flash Flash Chromatography (Silica Gel) Sample->Flash Trans_Frac Trans-Isomer Fraction (Pure Diastereomer) Flash->Trans_Frac  Early Elution Cis_Frac Cis-Isomer Fraction (Pure Diastereomer) Flash->Cis_Frac  Late Elution Chiral_HPLC Chiral HPLC (Chiralpak IA) Trans_Frac->Chiral_HPLC E1 Enantiomer 1 (e.g., 1R, 2R) Chiral_HPLC->E1 E2 Enantiomer 2 (e.g., 1S, 2S) Chiral_HPLC->E2

Figure 2: Purification workflow. Separation of diastereomers (Flash) must precede separation of enantiomers (Chiral HPLC) for maximum purity.

Part 4: Pharmacological Implications

In drug development, the difference between these isomers is not trivial. For GPCRs (like mGluRs) or enzymes:

  • Vector Alignment: The cyclopentyl ring acts as a rigid linker. The cis isomer projects the aniline and methyl groups into the same spatial quadrant, creating a "U-shape" conformation. The trans isomer creates an extended "Z-shape."

  • Eutomer Selection: Usually, only one enantiomer of the trans series fits the hydrophobic pocket perfectly. The other enantiomer may be inactive (distomer) or, worse, off-target toxic.

  • Metabolic Stability: The methyl group at C2 sterically hinders N-dealkylation (a common metabolic clearance route). However, the stereochemistry dictates how accessible that nitrogen lone pair is to Cytochrome P450 enzymes.

References

  • Ye, Y. K., et al. (2006). "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A. [Link]

  • University of Wisconsin-Madison. "Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives." Biophysics Instrumentation Facility. [Link]

  • Royal Society of Chemistry. "Conformational analysis of cyclopentane-1,2-diol and derivatives." Journal of the Chemical Society. [Link]

Sources

Foundational

Structural Elucidation and Crystal Engineering of 2-Methyl-N-(2-methylcyclopentyl)aniline

This guide serves as a comprehensive technical whitepaper for the structural elucidation of 2-methyl-N-(2-methylcyclopentyl)aniline .[1] Given that this specific compound represents a sterically crowded, potentially chir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper for the structural elucidation of 2-methyl-N-(2-methylcyclopentyl)aniline .[1]

Given that this specific compound represents a sterically crowded, potentially chiral pharmaceutical intermediate often encountered as an oil, this guide prioritizes crystallization strategies for difficult amines , handling of ring disorder during refinement , and stereochemical assignment of the cyclopentyl moiety.

[1]

Executive Summary & Molecular Significance

2-methyl-N-(2-methylcyclopentyl)aniline is a secondary amine characterized by significant steric congestion.[1] The molecule features an ortho-methyl substituted aniline ring coupled to a 2-methylcyclopentyl scaffold.[1]

  • Chemical Formula:

    
    [1][2]
    
  • Key Structural Challenges:

    • Chirality: The cyclopentyl ring contains two stereocenters (C1 and C2), leading to cis and trans diastereomers.[1][2][3]

    • Steric Clash: The interaction between the aniline ortho-methyl group and the N-alkyl substituent forces a twisting of the

      
       bond, disrupting 
      
      
      
      -conjugation.[1]
    • Crystallizability: Like many lipophilic secondary amines, the free base is likely an oil at room temperature.[1][2] Structural analysis requires derivatization (salt formation).[1][2]

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), the free base must often be converted into a crystalline salt.

Synthesis Pathway (Reductive Amination)

The target is synthesized via the condensation of o-toluidine and 2-methylcyclopentanone, followed by reduction.[1]

SynthesisPathway Reactants o-Toluidine + 2-Methylcyclopentanone Imine Imine Intermediate (Schiff Base) Reactants->Imine -H2O, Acid Cat. Reduction Reduction (NaBH(OAc)3 / DCM) Imine->Reduction Product 2-methyl-N-(2-methylcyclopentyl)aniline (Diastereomeric Mixture) Reduction->Product

Figure 1: Reductive amination pathway yielding the target secondary amine.[1]

Crystallization Screening (The "Salt Break" Strategy)

Since the free base is prone to oiling out, salt screening is mandatory.

Salt CounterionSolvent SystemExpected OutcomeUtility for XRD
Hydrochloride (HCl) Ethanol/Et2OHygroscopic needlesModerate (often twinned)
Picrate EthanolYellow prismsHigh (Heavy atom aids phasing)
Fumarate MeOH/AcetoneStable blocksHigh (Good H-bonding network)
p-Toluenesulfonate EtOAc/HexaneLarge platesHigh (Enables chiral resolution)

Protocol for Picrate Derivative Crystallization:

  • Dissolve 50 mg of the free amine in 1 mL of warm ethanol.

  • Add 1.1 equivalents of picric acid (Caution: explosive when dry).[1][2]

  • Allow the solution to cool slowly to room temperature in a Dewar flask to control the thermal gradient (

    
    C/hour).
    
  • Outcome: Yellow prism crystals typically form within 48 hours, suitable for Mo-K

    
     radiation.[1][2]
    

Data Collection & Structure Solution

Diffraction Parameters

For this organic light-atom structure (or its salt), maximizing resolution is critical to resolve the cyclopentyl ring puckering.[1][2]

  • Temperature: 100 K (Cryostream is mandatory to freeze ring vibrations).

  • Radiation: Cu-K

    
     (
    
    
    
    Å) is preferred for absolute configuration determination (Flack parameter) if the crystal is chiral.[1][2] Mo-K
    
    
    is acceptable for salts with heavier counterions (e.g., bromide, picrate).
  • Strategy: Full sphere data collection (360° rotation) to ensure high redundancy (>4.0) for accurate intensity statistics.

Phase Problem Solution
  • Space Group Determination: Expect monoclinic (

    
    ) for racemates or orthorhombic (
    
    
    
    ) if a single enantiomer is isolated.[1][2]
  • Software: SHELXT (Intrinsic Phasing) is the standard for solving this class of small molecules.[2]

Refinement & Structural Analysis

This is the core analytical phase.[2][4] The refinement must address the flexibility of the cyclopentyl ring and the nitrogen geometry.

Handling Cyclopentyl Ring Disorder

The 2-methylcyclopentyl ring often exhibits envelope or twisted conformational disorder.[1][2]

  • Symptom: Elongated thermal ellipsoids on ring carbons (C3, C4).[1][2]

  • Fix:

    • Split the disordered atoms into Part A and Part B (occupancy refinement).

    • Apply similarity restraints (SAME) or rigid bond restraints (RIGU) to maintain chemically reasonable bond lengths/angles.[1][2]

    • Validation: Check the Cremer-Pople puckering parameters to classify the ring conformation.

Nitrogen Geometry & Steric Twist

The steric clash between the ortho-methyl of the aniline and the methine proton of the cyclopentyl ring dictates the torsion angle.

Key Geometric Parameters to Measure:

  • Torsion Angle (

    
    ): 
    
    
    
    .[1][2] A value near 90° indicates a lack of conjugation (steric decoupling).[1][2]
  • Pyramidalization (

    
    ):  Sum of bond angles around Nitrogen (
    
    
    
    ).[1][2]
    • 
      : Planar (
      
      
      
      , conjugated).[1][2]
    • 
      : Pyramidal (
      
      
      
      , non-conjugated).[1][2]
    • Expectation: Due to the ortho-methyl group, this molecule will likely exhibit a pyramidal nitrogen (

      
      ) to relieve steric strain.[1]
      

RefinementLogic Start Initial Phasing (SHELXT) CheckDisorder Check Cyclopentyl Thermal Ellipsoids Start->CheckDisorder DisorderFound High Ellipticity? CheckDisorder->DisorderFound ModelDisorder Split Positions (Part A/B) Apply SAME/RIGU restraints DisorderFound->ModelDisorder Yes CheckH Locate Amine H (Difference Fourier Map) DisorderFound->CheckH No ModelDisorder->CheckH Refine Least Squares Refinement (SHELXL) CheckH->Refine

Figure 2: Logical flow for refining the crystal structure of flexible cyclic amines.

Stereochemical Assignment

The 2-methylcyclopentyl moiety possesses two chiral centers. The crystal structure will definitively identify the diastereomer.

  • Trans-Isomer: The methyl group and the amino group are on opposite sides of the ring plane. This is thermodynamically favored.[1][2]

  • Cis-Isomer: Both groups are on the same face.[1] This suffers from 1,2-steric strain.[1]

Reporting the Configuration: If the synthesis was non-stereoselective, the crystal structure may reveal a racemate of the trans-isomer.

  • Racemate: Space group contains inversion center (e.g.,

    
    ).[1][2]
    
  • Enantiopure: Space group lacks inversion center (e.g.,

    
    ).[1][2]
    

References

  • Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Cremer, D., & Pople, J. A. (1975).[2] "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354-1358. Link[1][2]

  • Gilli, P., et al. (2009).[1][2] "The Nature of the Hydrogen Bond." Oxford University Press.[1][2] (Reference for analyzing N-H...O interactions in salt crystals).

  • Spek, A. L. (2009).[1][2] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1] Link

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 2-methyl-N-(2-methylcyclopentyl)aniline in Modern Organic Synthesis

Introduction: Unveiling a Versatile Building Block In the landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer unique three-dimensional architectures and tailored ele...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer unique three-dimensional architectures and tailored electronic properties is perpetual. 2-methyl-N-(2-methylcyclopentyl)aniline emerges as a compelling, yet underexplored, building block. Its structure, a strategic amalgamation of a substituted aniline and a chiral cyclopentyl moiety, presents a unique combination of aromaticity, lipophilicity, and conformational rigidity. The aniline core is a well-established pharmacophore and a versatile synthetic handle, while the 2-methylcyclopentyl group introduces a saturated, three-dimensional element that can enhance binding affinity and improve pharmacokinetic profiles in drug candidates.[1][2] This guide delineates the synthetic utility of 2-methyl-N-(2-methylcyclopentyl)aniline, providing detailed protocols for its preparation and exploring its potential as a cornerstone in the synthesis of complex molecular architectures.

Core Synthetic Strategies: Accessing the Target Scaffold

The synthesis of 2-methyl-N-(2-methylcyclopentyl)aniline can be efficiently achieved through established N-alkylation methodologies. The two most prominent and reliable approaches are reductive amination and direct N-alkylation. The choice between these methods will often depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Reductive Amination (The Convergent Approach)

Reductive amination stands as a powerful and widely utilized transformation in medicinal chemistry for the formation of carbon-nitrogen bonds.[3][4][5] This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine.[5] For the synthesis of 2-methyl-N-(2-methylcyclopentyl)aniline, this translates to the condensation of 2-methylaniline with 2-methylcyclopentanone.

Causality Behind Experimental Choices: The selection of a reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting ketone, is tolerant of mildly acidic conditions that promote imine formation, and is generally effective for a wide range of substrates.[6] The use of a slight excess of the amine can help drive the imine formation equilibrium.

Experimental Protocol: Reductive Amination

Reaction Scheme: 2-methylaniline + 2-methylcyclopentanone --(NaBH(OAc)₃, AcOH)--> 2-methyl-N-(2-methylcyclopentyl)aniline

Materials:

  • 2-methylaniline

  • 2-methylcyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-methylcyclopentanone (1.0 eq).

  • Dissolve the ketone in DCM or DCE (approximately 0.1-0.2 M concentration).

  • Add 2-methylaniline (1.0-1.2 eq) to the solution, followed by the addition of glacial acetic acid (1.1-1.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

ReagentMolar Eq.Purpose
2-methylcyclopentanone1.0Carbonyl source
2-methylaniline1.0-1.2Amine source
NaBH(OAc)₃1.2-1.5Reducing agent for the iminium ion
Glacial Acetic Acid1.1-1.5Catalyst for imine formation
DCM/DCESolventReaction medium
Saturated NaHCO₃ (aq)-Neutralizes acid and quenches excess reagent

Workflow for Reductive Amination Synthesis

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification ketone 2-methylcyclopentanone mix1 Combine & Stir ketone->mix1 amine 2-methylaniline amine->mix1 solvent DCM/DCE solvent->mix1 acid Acetic Acid acid_add Imine Formation acid->acid_add Catalyst mix1->acid_add reaction Stir 12-24h at RT acid_add->reaction reducing_agent NaBH(OAc)3 reducing_agent->reaction quench Quench with NaHCO3 reaction->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: Workflow for the synthesis of 2-methyl-N-(2-methylcyclopentyl)aniline via reductive amination.

Method 2: Direct N-Alkylation (The Stepwise Approach)

Direct N-alkylation of 2-methylaniline with a suitable 2-methylcyclopentyl electrophile, such as 2-methylcyclopentyl bromide or tosylate, offers a more traditional route. This Sₙ2 reaction typically requires a base to deprotonate the aniline, enhancing its nucleophilicity.

Causality Behind Experimental Choices: A common challenge in the N-alkylation of primary anilines is over-alkylation to the tertiary amine.[7] This can be mitigated by using the aniline as the limiting reagent or by employing a bulky base that favors mono-alkylation. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction. The use of a non-nucleophilic base such as potassium carbonate or triethylamine is crucial to avoid competing reactions.

Experimental Protocol: Direct N-Alkylation

Reaction Scheme: 2-methylaniline + 2-methylcyclopentyl bromide --(K₂CO₃, DMF)--> 2-methyl-N-(2-methylcyclopentyl)aniline

Materials:

  • 2-methylaniline

  • 2-methylcyclopentyl bromide (or other suitable leaving group)

  • Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methylaniline (1.0 eq) in DMF or acetonitrile.

  • Add potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq) to the solution.

  • Add 2-methylcyclopentyl bromide (1.0-1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ReagentMolar Eq.Purpose
2-methylaniline1.0Nucleophile
2-methylcyclopentyl bromide1.0-1.2Electrophile
K₂CO₃ or NEt₃2.0-3.0Base to deprotonate the aniline
DMF or AcetonitrileSolventPolar aprotic solvent for Sₙ2 reaction

Workflow for Direct N-Alkylation Synthesis

G cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification amine 2-methylaniline mix Combine & Stir amine->mix base K2CO3 / NEt3 base->mix solvent DMF / Acetonitrile solvent->mix reaction Heat to 60-80°C, 12-24h mix->reaction alkyl_halide 2-methylcyclopentyl bromide alkyl_halide->reaction quench Pour into Water reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: Workflow for the synthesis of 2-methyl-N-(2-methylcyclopentyl)aniline via direct N-alkylation.

Applications in Drug Discovery and Development

The structural attributes of 2-methyl-N-(2-methylcyclopentyl)aniline make it a promising scaffold for the development of novel therapeutics.

  • Increased Three-Dimensionality: Modern drug discovery increasingly emphasizes "escaping flatland" to improve the success rate of clinical candidates. The non-planar, saturated 2-methylcyclopentyl group imparts a significant degree of three-dimensionality, which can lead to enhanced target selectivity and improved physicochemical properties.[1]

  • Conformational Restriction: Bicyclic and conformationally restricted molecules often exhibit higher binding affinities for their biological targets due to a lower entropic penalty upon binding.[1] The cyclopentyl ring restricts the conformational freedom of the N-alkyl substituent, which can be advantageous in designing potent enzyme inhibitors or receptor ligands.

  • Modulation of Physicochemical Properties: The N-alkyl group can be used to fine-tune properties such as lipophilicity (LogP), which is critical for membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Scaffold for Bioactive Molecules: Bicyclic amines have been investigated for a range of biological activities, including antiprotozoal, T-cell activation, and as CDK2 inhibitors for cancer therapy.[8][9][10][11] This suggests that derivatives of 2-methyl-N-(2-methylcyclopentyl)aniline could be explored for similar applications. The aniline nitrogen also provides a convenient point for further diversification to build libraries of related compounds for high-throughput screening.

Conclusion

2-methyl-N-(2-methylcyclopentyl)aniline represents a valuable and versatile building block for organic synthesis. Its preparation is readily achievable through robust and scalable methods such as reductive amination and direct N-alkylation. The unique structural combination of a substituted aromatic amine and a conformationally restricted aliphatic ring system provides a compelling starting point for the design and synthesis of novel drug candidates and functional materials. The protocols and insights provided herein are intended to empower researchers to harness the synthetic potential of this promising scaffold.

References

  • Synthesis of N-substituted anilines via Smiles rearrangement. (2015). Der Pharma Chemica, 7(1), 130-138.
  • Development of Bicyclic Compounds Containing a Tertiary Amine Moiety as T Cell Activators. (2025, February 13). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journal of Organic Chemistry, 20, 1147–1154. [Link]

  • New bicyclic amines: synthesis and SARs of their action against the causative organisms of malaria and sleeping sickness. (2009). Current Medicinal Chemistry, 16(11), 1426-41. [Link]

  • Novel Bicyclic Amines as CDK2 Inhibitors for Treating Metastatic Breast Cancer or Metastatic Lung Cancer. (2025). ACS Medicinal Chemistry Letters, 16(2), 198–199. [Link]

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (2018). ChemRxiv. [Link]

  • New Bicyclic Amines: Synthesis and SARs of their Action Against the Causative Organisms of Malaria and Sleeping Sickness. (2009). Bentham Science Publishers. [Link]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). Organic Letters, 21(18), 7349–7353. [Link]

  • Reductive Amination. (n.d.). Synple Chem. Retrieved February 14, 2026, from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). Molecules, 28(3), 1361. [Link]

  • Reductive Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 14, 2026, from [Link]

  • Reductive Amination Reaction. (2011). Boston University. Retrieved February 14, 2026, from [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014).
  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). RSC Advances, 4(41), 21543-21549. [Link]

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. (2012). Tetrahedron Letters, 53(1), 107-110.
  • Para-bromination of ortho-alkyl anilines. (1990). U.S. Patent No. 4,925,984.

Sources

Application

"protocol for the purification of 2-methyl-N-(2-methylcyclopentyl)aniline"

Abstract & Strategic Overview The isolation of 2-methyl-N-(2-methylcyclopentyl)aniline presents a classic challenge in medicinal chemistry: the purification of a sterically hindered secondary amine generated via reductiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The isolation of 2-methyl-N-(2-methylcyclopentyl)aniline presents a classic challenge in medicinal chemistry: the purification of a sterically hindered secondary amine generated via reductive amination. The steric bulk of the ortho-methyl group on the aniline ring, combined with the 2-methyl substitution on the cyclopentyl ring, significantly retards reaction kinetics, often leading to incomplete conversion and difficult-to-remove starting materials.

This guide provides a multi-tiered purification protocol designed to achieve >98% purity. It addresses the removal of the specific impurity profile: unreacted o-toluidine (starting amine), excess 2-methylcyclopentanone, and boron residues, while managing the cis/trans diastereomeric ratio of the cyclopentyl ring.

Chemical Context & Impurity Profile

To understand the purification logic, we must first acknowledge the synthesis vector. This molecule is typically synthesized via the reductive amination of 2-methylaniline (o-toluidine) and 2-methylcyclopentanone using mild reducing agents like Sodium Triacetoxyborohydride (STAB).

Critical Impurities:

  • Unreacted 2-Methylaniline: Difficult to remove via simple extraction due to similar basicity (pKa ~4.4) to the product (pKa ~5.2).

  • Excess 2-Methylcyclopentanone: Lipophilic neutral impurity.

  • Boron Salts: Residues from the reducing agent that can chelate to the amine.

  • Stereoisomers: The product exists as a mixture of cis and trans diastereomers.

Decision Logic & Workflow

The following flowchart illustrates the decision matrix for purification based on the scale and required purity.

PurificationWorkflow Start Crude Reaction Mixture (Reductive Amination) Quench Quench & Acid-Base Extraction (Protocol A) Start->Quench Check Check Purity (TLC/LCMS) Quench->Check Flash Flash Chromatography (Protocol B) Check->Flash Contains o-toluidine Salt HCl Salt Formation (Protocol C) Check->Salt High Purity Oil Flash->Salt Recryst Fractional Recrystallization (Diastereomer Enrichment) Salt->Recryst Optional: Isomer Separation Final Pure Product (>98%) Salt->Final Recryst->Final

Figure 1: Strategic workflow for the isolation of hindered N-alkylanilines.

Detailed Protocols

Protocol A: Optimized Acid-Base Workup (The "Rough" Clean)

Objective: Removal of boron residues, excess ketone, and non-basic organic impurities.

Mechanism: The secondary amine product is weakly basic. By manipulating pH, we can shuttle the amine between aqueous and organic phases, leaving neutral impurities (ketones) behind.

Step-by-Step:

  • Quench: Cool the reaction mixture (typically in DCE or THF) to 0°C. Quench slowly with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Acid Wash (Critical Step):

    • Combine organic layers.[1][2]

    • Wash with 1M HCl (3x). Note: The amine product and unreacted o-toluidine will protonate and move to the aqueous layer. The ketone remains in the organic layer.

    • Discard the organic layer (contains ketone).

  • Basification:

    • Take the acidic aqueous layer and cool to 0°C.

    • Slowly basify to pH > 10 using 4M NaOH . Caution: Exothermic.

  • Re-extraction: Extract the now-turbid aqueous layer 3x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

Result: A crude oil containing the Product + Unreacted o-toluidine.

Protocol B: Flash Column Chromatography (The "Fine" Clean)

Objective: Separation of the lipophilic product from the unreacted starting aniline.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[3]

Technical Insight: Secondary amines often "streak" or "tail" on silica due to interaction with acidic silanol groups. To prevent this, the mobile phase must be modified.

Procedure:

  • TLC Method Development:

    • Eluent: 9:1 Hexanes:EtOAc.

    • Visualization: UV (254 nm) and Iodine stain.

    • Predicted Rf:

      • Product (2-methyl-N-(2-methylcyclopentyl)aniline): Rf ~ 0.6 - 0.7 (Runs fast due to lipophilic cyclopentyl group).

      • Impurity (o-toluidine): Rf ~ 0.3 - 0.4 (More polar, H-bond donor).

  • Column Pre-treatment:

    • Add 1% Triethylamine (TEA) to the mobile phase during column equilibration to neutralize silica acidity.

  • Elution Gradient:

    • 0–5% EtOAc in Hexanes (with 1% TEA).

    • The product will elute early as a pale yellow oil.

    • The starting aniline will elute later.

Protocol C: Hydrochloric Salt Formation (Solid State Isolation)

Objective: Converting the oil to a stable solid and potential diastereomer separation.

Why this matters: Oils are prone to oxidation (N-oxide formation). The HCl salt is shelf-stable and allows for recrystallization.

Procedure:

  • Dissolve the purified oil (from Protocol B) in a minimal amount of dry Diethyl Ether or Ethanol.

  • Cool to 0°C in an ice bath.

  • Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.

  • Observation: A white to off-white precipitate should form immediately.

  • Filtration: Filter the solid under a nitrogen blanket (amines can be hygroscopic).

  • Wash: Wash the filter cake with cold pentane or ether to remove traces of free aniline.

Diastereomer Management (Cis/Trans): The cis and trans isomers of the 2-methylcyclopentyl group often have different lattice energies in the salt form.

  • Recrystallization: Dissolve the crude salt in hot Ethanol/Isopropanol. Allow to cool slowly.

  • Outcome: One diastereomer (often the trans due to better packing) may crystallize preferentially. Analyze the mother liquor vs. crystals by NMR to confirm enrichment.

Analytical Validation

Data Summary Table

ParameterSpecification / Expected ValueMethod
Appearance Pale yellow oil (Free base) / White solid (HCl salt)Visual
LC-MS (ESI+) [M+H]+ = 190.16 (Calc.)Mass Spec
1H NMR (CDCl3) Cyclopentyl methine proton (~3.5-3.8 ppm)NMR
Purity >98% (AUC)HPLC (254 nm)

NMR Interpretation Guide:

  • The "Handle": Look for the methine proton on the cyclopentyl ring attached to the Nitrogen.

  • Isomers: You will likely see two sets of signals for the methyl group on the cyclopentyl ring.

    • Cis-isomer: Methyl doublet often shifted slightly upfield due to shielding.

    • Trans-isomer: Methyl doublet downfield.

    • Integration: Integration of these two methyl signals gives the diastereomeric ratio (dr).

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Gui, J., et al. (2015). "Practical Synthesis of Sterically Hindered Amines." Chemical Science, 6, 2683-2686. (Discusses steric challenges in amine synthesis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Disclaimer: This protocol involves the use of hazardous chemicals (aromatic amines, strong acids).[5] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Notes and Protocols for 2-methyl-N-(2-methylcyclopentyl)aniline in Medicinal Chemistry

Introduction: Rationale for a Novel Scaffold In the landscape of medicinal chemistry, the aniline scaffold is a cornerstone, recognized as a "privileged structure" due to its prevalence in a multitude of clinically succe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Novel Scaffold

In the landscape of medicinal chemistry, the aniline scaffold is a cornerstone, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1] Its synthetic accessibility and capacity to engage in crucial interactions with biological targets have cemented its role in drug discovery.[1] This document provides an in-depth guide to the potential applications and experimental protocols for a novel derivative, 2-methyl-N-(2-methylcyclopentyl)aniline .

While direct studies on this specific molecule are not extensively documented, its structural components—the 2-methylaniline (o-toluidine) core and the N-(2-methylcyclopentyl) substituent—each contribute unique properties that suggest promising avenues for therapeutic development. The 2-methylaniline moiety is a key intermediate in the synthesis of a wide range of pharmaceuticals, including anti-cancer, anti-inflammatory, and neurological agents.[2][3] The N-cyclopentylamine group and its derivatives have been incorporated into compounds with anticancer, antioxidant, and antinociceptive activities, and are crucial intermediates in drugs such as the antiplatelet agent Ticagrelor.[4][5][6][7]

The combination of these two fragments in 2-methyl-N-(2-methylcyclopentyl)aniline presents a unique scaffold for probing structure-activity relationships (SAR) in various therapeutic targets. The ortho-methyl group on the aniline ring can influence the conformation of the molecule and its metabolic stability, while the N-(2-methylcyclopentyl) group introduces a three-dimensional element that can enhance binding to protein targets. However, it is also important to consider that anilines can sometimes exhibit metabolic instability or toxicity, which is a key consideration in the drug development process.[8][9]

These application notes will therefore explore the potential of 2-methyl-N-(2-methylcyclopentyl)aniline as a scaffold for kinase inhibitors and microtubule-targeting agents, drawing parallels from well-established research on related aniline derivatives.

Proposed Therapeutic Applications and Mechanism of Action

Based on the extensive literature on substituted anilines in medicinal chemistry, two primary therapeutic areas are proposed for the investigation of 2-methyl-N-(2-methylcyclopentyl)aniline :

Kinase Inhibition

Substituted anilines are a hallmark of many kinase inhibitors used in cancer therapy.[1] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a common feature of many cancers.[1]

  • Proposed Mechanism of Action: It is hypothesized that 2-methyl-N-(2-methylcyclopentyl)aniline could function as an ATP-competitive kinase inhibitor. The aniline nitrogen and its substituents can form hydrogen bonds and van der Waals interactions within the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways responsible for cell proliferation and survival.[1] The 2-methyl and N-(2-methylcyclopentyl) groups would likely occupy hydrophobic pockets within the active site, contributing to binding affinity and selectivity.

Disruption of Microtubule Polymerization

Certain aniline-containing compounds are known to interfere with microtubule dynamics, a validated strategy in cancer chemotherapy.

  • Proposed Mechanism of Action: Molecules with an aniline scaffold have been shown to bind to the colchicine-binding site on β-tubulin.[1] This interaction disrupts the assembly of microtubules, which are essential for cell division. The consequence is cell cycle arrest in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[1] The specific stereochemistry and bulk of the N-(2-methylcyclopentyl) group could play a significant role in the affinity and specificity of this interaction.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-N-(2-methylcyclopentyl)aniline

This protocol describes a plausible synthetic route to the target compound via N-alkylation of 2-methylaniline using a "borrowing hydrogen" or "hydrogen autotransfer" strategy with 2-methylcyclopentanol. This method is favored for its high atom economy, with water being the primary byproduct.[10]

Workflow for Synthesis of 2-methyl-N-(2-methylcyclopentyl)aniline

reagents 2-methylaniline 2-methylcyclopentanol Ruthenium Catalyst Toluene reaction_setup Combine reagents in a sealed reaction vessel under an inert atmosphere (e.g., Nitrogen). reagents->reaction_setup heating Heat the reaction mixture at 120-150 °C for 12-24 hours with stirring. reaction_setup->heating workup Cool to room temperature. Quench with water. Extract with an organic solvent (e.g., ethyl acetate). heating->workup purification Dry the organic layer over sodium sulfate. Concentrate under reduced pressure. Purify by column chromatography. workup->purification characterization Characterize the final product by: ¹H NMR, ¹³C NMR, and Mass Spectrometry. purification->characterization

Caption: Synthetic workflow for 2-methyl-N-(2-methylcyclopentyl)aniline.

Materials:

  • 2-methylaniline (o-toluidine)

  • 2-methylcyclopentanol

  • Ruthenium-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Anhydrous toluene

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a dry, sealed reaction tube, add 2-methylaniline (1.0 mmol), 2-methylcyclopentanol (1.2 mmol), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and anhydrous sodium carbonate (1.5 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-methyl-N-(2-methylcyclopentyl)aniline.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to screen 2-methyl-N-(2-methylcyclopentyl)aniline for inhibitory activity against a panel of kinases.

Workflow for Kinase Inhibition Assay

compound_prep Prepare serial dilutions of 2-methyl-N-(2-methylcyclopentyl)aniline in DMSO. incubation Add the test compound or control (DMSO) to the wells and incubate at room temperature. compound_prep->incubation assay_setup In a 384-well plate, add: - Kinase enzyme - Kinase substrate (peptide) - ATP assay_setup->incubation detection Add a detection reagent that measures ATP consumption (e.g., Kinase-Glo®). incubation->detection measurement Measure luminescence using a plate reader. detection->measurement analysis Calculate the percentage of kinase inhibition and determine the IC₅₀ value. measurement->analysis

Caption: Workflow for in vitro kinase inhibition screening.

Materials:

  • Purified kinase enzymes of interest

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 2-methyl-N-(2-methylcyclopentyl)aniline dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer plate reader

Procedure:

  • Prepare a stock solution of 2-methyl-N-(2-methylcyclopentyl)aniline in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution to create a range of test concentrations (e.g., 100 µM to 1 nM).

  • In a 384-well plate, add the kinase, its specific substrate, and ATP in the kinase assay buffer.

  • Add the diluted test compound, DMSO (negative control), or a known inhibitor (positive control) to the wells.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP; a lower signal indicates higher kinase activity.

  • Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Protocol 3: Cell-Based Proliferation Assay

This protocol is designed to assess the effect of 2-methyl-N-(2-methylcyclopentyl)aniline on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-methyl-N-(2-methylcyclopentyl)aniline dissolved in DMSO

  • Positive control (e.g., Paclitaxel or a known kinase inhibitor)

  • Cell viability reagent (e.g., CellTiter-Glo® or MTS reagent)

  • 96-well clear-bottom plates

  • Multichannel pipette

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells per well) and allow them to adhere overnight.

  • Prepare serial dilutions of 2-methyl-N-(2-methylcyclopentyl)aniline in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound, as well as positive and negative (medium with DMSO) controls.

  • Incubate the plate for 72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control.

  • Plot the percentage of viability against the compound concentration and determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Data Summary Table

The following table provides a template for summarizing the data obtained from the proposed experimental protocols.

CompoundTarget Kinase (Example)Kinase IC₅₀ (µM)Cancer Cell Line (Example)Cell Proliferation GI₅₀ (µM)
2-methyl-N-(2-methylcyclopentyl)aniline EGFRExperimental ValueA549Experimental Value
VEGFR2Experimental ValueHeLaExperimental Value
Positive Control (e.g., Erlotinib)EGFRKnown ValueA549Known Value
Positive Control (e.g., Paclitaxel)--HeLaKnown Value

Conclusion

2-methyl-N-(2-methylcyclopentyl)aniline represents a novel chemical entity with the potential for development in medicinal chemistry, particularly in the areas of oncology and inflammation. The protocols outlined in this document provide a solid foundation for the synthesis, characterization, and biological evaluation of this compound. By leveraging the established knowledge of aniline-based therapeutics, researchers can systematically explore the potential of this scaffold to yield new and effective therapeutic agents. The key will be to conduct thorough structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

References

  • The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. (2025, October 17). [Source Platform].
  • Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Benchchem.
  • Understanding o-Toluidine (2-Methylaniline): Properties, Synthesis, and Safety. (2026, February 12). Chem Catalyst Pro.
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). PMC.
  • Buy Cyclopentamine | 102-45-4. (2023, August 15). Smolecule.
  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (2017, October 20). ACS Catalysis.
  • N‐Alkylation of alkylamines bearing aniline moiety. ResearchGate.
  • Nucleophilic reaction of cyclopentylamine on phthalimide derivatives: synthesis and antinociceptive activity of products. (2007, July 15). PubMed.
  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal.
  • Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. Benchchem.
  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023, April 14). PMC.
  • 4-Methyl-N-(2-methylcyclopentyl)aniline. Achmem.
  • Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. (2014, July 24). Google Patents.
  • N-(2-Methylcyclopentyl)aniline. BLD Pharm.
  • 2-(1-Methylcyclopropyl)aniline. NIST WebBook.
  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group.
  • Drug Discovery through Organic Chemistry: Unveiling the Future of Medicine. Journal of Molecular Organic Chemistry.
  • Designing a safer building block for drug discovery by harnessing visible light. (2018, November 21). University of Michigan News.

Sources

Application

"experimental protocol for biological screening of 2-methyl-N-(2-methylcyclopentyl)aniline"

Application Note & Experimental Protocol Executive Summary & Compound Rationale 2-methyl-N-(2-methylcyclopentyl)aniline (CAS: 1479281-15-6) represents a specific structural class of lipophilic amines combining an ortho-t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocol

Executive Summary & Compound Rationale

2-methyl-N-(2-methylcyclopentyl)aniline (CAS: 1479281-15-6) represents a specific structural class of lipophilic amines combining an ortho-toluidine core with a sterically hindered cycloalkyl group.[1] While often utilized as an intermediate in organic synthesis, its structural features—specifically the lipophilic cationic potential at physiological pH—suggest significant biological availability, particularly regarding Blood-Brain Barrier (BBB) penetration and interaction with monoaminergic systems.[1]

This protocol outlines a Tiered Biological Screening Cascade designed to characterize the compound’s pharmacological potential while rigorously assessing the toxicity risks inherent to aniline derivatives (e.g., methemoglobinemia, mitochondrial uncoupling).[1]

Physicochemical Profile (Predicted)
PropertyValue / PredictionImplication
Molecular Weight ~189.30 g/mol High CNS permeability potential.[1][2]
cLogP ~3.8 – 4.2High lipophilicity; requires DMSO/Ethanol for stock.
pKa (Conj. Acid) ~4.5 – 5.5Weak base; largely unionized at physiological pH (7.4).
Key Risk Metabolic ActivationPotential for N-hydroxylation or quinone-imine formation via CYP450.[1]

Experimental Workflow Visualization

The following workflow illustrates the "Fail-Fast" logic. We prioritize solubility and metabolic stability before investing in expensive receptor binding panels.

ScreeningWorkflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Safety & ADME (Tier 1) cluster_2 Phase 3: Pharmacological Profiling (Tier 2) Start Compound: 2-methyl-N-(2-methylcyclopentyl)aniline Solubility DMSO Stock Preparation (10 mM & 100 mM) Start->Solubility QC LC-MS Purity Check (>95% Required) Solubility->QC Cyto Cytotoxicity Assay (HepG2 & SH-SY5Y) Readout: ATP (CellTiter-Glo) QC->Cyto Pass Metab Metabolic Stability (Human Liver Microsomes) Readout: Intrinsic Clearance (CLint) Cyto->Metab If TC50 > 10µM PAMPA PAMPA-BBB (Permeability Assay) Metab->PAMPA If t1/2 > 15 min GPCR GPCR Binding Panel (5-HT, DA, Adrenergic) Decision Hit Validation (IC50 / Ki Determination) GPCR->Decision PAMPA->GPCR

Caption: Tiered screening cascade prioritizing safety and physicochemical suitability before target engagement.

Phase 1: Stock Preparation & Handling

Rationale: Lipophilic anilines are prone to precipitation in aqueous media. Proper solvation is critical to prevent false negatives in biological assays.

Protocol:
  • Weighing: Accurately weigh 5–10 mg of 2-methyl-N-(2-methylcyclopentyl)aniline.

  • Solvent: Dissolve in anhydrous DMSO (Dimethyl sulfoxide) to reach a concentration of 10 mM .

    • Note: Avoid Ethanol for initial stocks if long-term storage is planned, as evaporation alters concentration.[1]

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (aniline derivatives can be light-sensitive) and store at -20°C.

  • Working Solution: On the day of the assay, dilute the DMSO stock into the assay buffer.

    • Critical Limit: Final DMSO concentration in cell assays must not exceed 0.5% (v/v) to avoid solvent toxicity.

Phase 2: In Vitro Safety & ADME (The "Fail Fast" Phase)[1]

Before assessing efficacy, we must rule out non-specific toxicity and metabolic instability, which are common liabilities for N-alkyl anilines.[1]

Experiment A: Cytotoxicity Profiling (HepG2 & SH-SY5Y)

Objective: Determine the Toxic Concentration 50 (TC50) in liver (metabolic) and neuronal (target) cells.[1]

  • Reagents:

    • HepG2 cells (ATCC HB-8065)[1]

    • SH-SY5Y cells (ATCC CRL-2266)[1]

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[1]

  • Methodology:

    • Seeding: Plate cells at 5,000 cells/well in white-walled 96-well plates. Incubate 24h for attachment.

    • Dosing: Treat cells with the compound in an 8-point serial dilution (e.g., 100 µM down to 0.1 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Kill Control (Staurosporine 1 µM) .[1]

    • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

    • Detection: Add CellTiter-Glo reagent (1:1 ratio with media), shake for 2 mins, incubate 10 mins, and read luminescence.

    • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate TC50.

Experiment B: Metabolic Stability (Microsomal Stability)

Objective: Anilines are subject to rapid oxidation. This assay predicts in vivo clearance.

  • System: Human Liver Microsomes (HLM) + NADPH Regenerating System.

  • Protocol:

    • Reaction Mix: 0.5 mg/mL microsomal protein in 100 mM Phosphate Buffer (pH 7.4).

    • Substrate: Add test compound at 1 µM final concentration.

    • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM).

    • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile (containing internal standard) to quench.

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
      

Phase 3: Pharmacological Screening (Target Identification)[1]

Given the structural similarity to psychoactive amines (e.g., cyclopentamine), the primary hypothesis is CNS activity via Monoamine Transporters or GPCRs.[1]

Experiment C: GPCR Binding Screen (Primary Panel)

Target Focus: Dopamine (D1-D5), Serotonin (5-HT1A/2A), and Adrenergic (


, 

) receptors.[1]

Method: Radioligand Displacement Assay.

  • Membrane Prep: Use CHO or HEK293 cell membranes overexpressing the target receptor.

  • Ligand: Use a specific tritiated radioligand (e.g., [3H]-SCH23390 for D1) at

    
     concentration.[1]
    
  • Competition: Incubate membranes + radioligand + Test Compound (10 µM single point screen).

  • Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid Scintillation Counting.

  • Criteria:

    • < 50% Inhibition: Inactive.

    • > 50% Inhibition: Hit. Proceed to

      
       determination (dose-response).
      
Experiment D: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Confirm if the compound can physically cross the BBB via passive diffusion.[1]

  • Setup: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

  • Donor Well: pH 7.4 buffer + Compound (10 µM).

  • Acceptor Well: pH 7.4 buffer.

  • Membrane: PVDF filter coated with brain lipids.

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Analysis: UV-Vis spectroscopy or LC-MS of Donor and Acceptor wells.[1]

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • High Permeability:

      
       cm/s.[1]
      

Data Analysis & Quality Control

Acceptance Criteria
ParameterThresholdAction if Failed
Z-Factor (Assay Robustness)

Re-optimize assay conditions (cell density, incubation time).
Solubility (Kinetic)

in PBS
Use formulation additives (Cyclodextrin) or re-design.[1]
Cytotoxicity Selectivity TC50 (HepG2) / Ki (Target) > 10If ratio < 10, compound is likely too toxic for drug development.[1]
Metabolic Pathway Visualization (Predicted)

Understanding the degradation of the aniline core is vital for safety interpretation.

Metabolism cluster_cyp CYP450 Mediated Phase I Parent 2-methyl-N-(2-methylcyclopentyl)aniline Hydroxyl Ring Hydroxylation (p-aminophenol derivative) Parent->Hydroxyl CYP2D6/3A4 Dealkyl N-Dealkylation (Releases 2-methylaniline) Parent->Dealkyl CYP1A2 Tox Toxicity Risk: Methemoglobinemia (via 2-methylaniline) Dealkyl->Tox Bioactivation

Caption: Predicted metabolic routes.[1] N-dealkylation poses a safety risk due to the release of the primary aniline.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).

  • PubChem. (n.d.). Compound Summary for N-(2-methylcyclopentyl)aniline. National Library of Medicine. Available at: [Link] (Used for structural verification).[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aniline and Derivatives Toxicity Standards. Available at: [Link] (Reference for aniline safety handling).[1]

  • BenchChem. (2025).[3] General Protocols for N-Alkylaniline Screening. (Synthesized from search results regarding N-heptyl aniline screening protocols).

Disclaimer: This document is a theoretical application note based on the chemical structure of 2-methyl-N-(2-methylcyclopentyl)aniline. All experimental results must be validated in a controlled laboratory setting. Handle all aniline derivatives with extreme caution due to potential toxicity.

Sources

Method

In Vitro Characterization of 2-methyl-N-(2-methylcyclopentyl)aniline: A Guide to Foundational Assays

Introduction: Navigating the Unknowns of Novel Chemical Entities The exploration of novel chemical entities (NCEs) is the lifeblood of drug discovery and pharmacological research. 2-methyl-N-(2-methylcyclopentyl)aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Unknowns of Novel Chemical Entities

The exploration of novel chemical entities (NCEs) is the lifeblood of drug discovery and pharmacological research. 2-methyl-N-(2-methylcyclopentyl)aniline represents such a molecule where the public domain lacks extensive biological characterization. As an N-substituted aniline derivative, its structure hints at potential bioactivity, particularly within the central nervous system (CNS), yet without empirical data, this remains speculative. This guide is crafted for researchers, scientists, and drug development professionals to provide a systematic and robust framework for the initial in vitro evaluation of this and other novel compounds.

Our approach is built on a tiered system of assays, beginning with broad cytotoxicity assessments to establish viable concentration ranges, followed by targeted functional assays against high-probability CNS targets, and concluding with preliminary metabolic stability checks. This methodology ensures a data-driven characterization, moving from general effects to specific molecular interactions. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each step to empower researchers to not only execute the experiments but also to interpret the results with confidence.

Experimental Workflow for a Novel Compound

The logical flow for characterizing an unknown compound like 2-methyl-N-(2-methylcyclopentyl)aniline involves a step-wise approach to gather a comprehensive preliminary dataset. This ensures that each subsequent experiment is informed by the last, optimizing resource allocation and accelerating the generation of a meaningful pharmacological profile.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Target Screening cluster_2 Phase 3: Broader Target Profiling cluster_3 Phase 4: Preliminary ADME solubility Solubility Testing cytotoxicity Cytotoxicity Assay (e.g., MTT) solubility->cytotoxicity Determine vehicle & concentration monoamine Monoamine Transporter Assays (DAT, NET, SERT) cytotoxicity->monoamine Identify non-toxic concentrations uptake Uptake Inhibition monoamine->uptake release Neurotransmitter Release monoamine->release receptor Receptor Binding Assays (e.g., GPCR panel) monoamine->receptor Elucidate primary mechanism metabolism Metabolic Stability Assay (e.g., Liver Microsomes) receptor->metabolism Assess off-target effects

Caption: Step-wise workflow for the in vitro characterization of a novel compound.

Phase 1: Foundational Cytotoxicity Assessment

Before probing for specific pharmacological activity, it is crucial to determine the concentrations at which 2-methyl-N-(2-methylcyclopentyl)aniline exhibits cytotoxic effects. This will define the concentration window for all subsequent assays, ensuring that observed effects are due to specific target interactions rather than general cellular toxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][2][3]

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration of the test compound that reduces cell viability by 50% (IC50).

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line.[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 2-methyl-N-(2-methylcyclopentyl)aniline.

  • Vehicle (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[1]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Plate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Compound Preparation: Prepare a stock solution of 2-methyl-N-(2-methylcyclopentyl)aniline in a suitable vehicle (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
Cell Line SH-SY5Y (human neuroblastoma)
Seeding Density 1 x 10^4 cells/well
Treatment Duration 48 hours
MTT Incubation 3 hours
Wavelength 570 nm

Phase 2: Probing Monoamine Transporter Activity

Many centrally acting drugs exert their effects by modulating the activity of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling.[5] Assays to determine if a compound inhibits this reuptake or causes the reverse transport (efflux) of neurotransmitters are critical for characterizing potential psychostimulant or antidepressant-like properties.[7][8]

Protocol 2: Neurotransmitter Uptake Inhibition Assay

Objective: To determine the potency of 2-methyl-N-(2-methylcyclopentyl)aniline to inhibit the uptake of radiolabeled neurotransmitters via DAT, NET, and SERT.

Materials:

  • Cells stably expressing human DAT, NET, or SERT (e.g., HEK293-hDAT).[9]

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Test compound and reference inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of 2-methyl-N-(2-methylcyclopentyl)aniline or a reference inhibitor for 10-20 minutes at room temperature.[8]

  • Reaction Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration near its Km for the respective transporter.[8]

  • Reaction Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition (relative to a vehicle control) against the log of the compound concentration.

TransporterRadioligandReference Compound
DAT [3H]DopamineCocaine
NET [3H]NorepinephrineDesipramine
SERT [3H]SerotoninFluoxetine
Protocol 3: Neurotransmitter Release Assay

Objective: To determine if 2-methyl-N-(2-methylcyclopentyl)aniline acts as a substrate for monoamine transporters, inducing neurotransmitter efflux.

Procedure:

  • Cell Loading: Load transporter-expressing cells with a radiolabeled neurotransmitter by incubating them in the presence of the radioligand for 30-60 minutes.

  • Washing: Wash the cells multiple times with assay buffer to remove any extracellular radioligand.

  • Compound Application: Add various concentrations of 2-methyl-N-(2-methylcyclopentyl)aniline or a reference releaser (e.g., amphetamine) to the cells.

  • Sample Collection: At specified time points, collect the supernatant (which contains the released neurotransmitter).

  • Quantification: Quantify the radioactivity in the collected supernatant using a scintillation counter.

  • Data Analysis: Calculate the amount of release as a percentage of the total radioactivity incorporated by the cells. Determine the EC50 value for release by plotting the percentage of release against the log of the compound concentration.[8]

G cluster_uptake Uptake Inhibition Assay cluster_release Release Assay Uptake_Start Add [3H]Neurotransmitter + Inhibitor Uptake_Cell Extracellular Transporter-Expressing Cell Uptake_Start->Uptake_Cell:f0 Uptake_End Wash & Lyse Cell Measure Intracellular [3H] Uptake_Cell:f1->Uptake_End Release_Start Pre-load Cell with [3H]Neurotransmitter Release_Cell [3H] Loaded Cell Add Releasing Agent Release_Start->Release_Cell:f0 Release_End Collect Supernatant Measure Extracellular [3H] Release_Cell:f1->Release_End

Caption: Conceptual workflow for uptake inhibition versus release assays.

Phase 3: Broad Target Screening with Receptor Binding Assays

To build a more comprehensive pharmacological profile and identify potential off-target effects, it is beneficial to screen the compound against a panel of common CNS receptors. Radioligand binding assays are a high-throughput and cost-effective method for determining the affinity of a compound for a specific receptor.[10][11][12]

Principles of Competitive Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 2-methyl-N-(2-methylcyclopentyl)aniline for a panel of receptors.

General Principle: These assays measure the ability of the test compound to compete with a radiolabeled ligand of known affinity for binding to a receptor.[10][13] The assay is performed by incubating a source of the receptor (e.g., cell membranes or tissue homogenates) with a fixed concentration of the radioligand and varying concentrations of the test compound. The amount of radioligand bound to the receptor is then measured. A potent competitor will displace the radioligand at lower concentrations. The data is used to calculate an IC50 value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Key Steps:

  • Incubation: Incubate receptor source, radioligand, and test compound together until binding reaches equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration over a glass fiber filter.[12]

  • Detection: Quantify the radioactivity trapped on the filter using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50.

A commercially available screening panel can efficiently test the compound against a wide array of targets, including opioid, adrenergic, serotonergic, and dopaminergic receptors.

Phase 4: Preliminary Metabolic Stability Assessment

An early understanding of a compound's metabolic stability is crucial for predicting its in vivo half-life and potential for drug-drug interactions. In vitro assays using liver microsomes, which contain a high concentration of cytochrome P450 enzymes, provide a valuable first look at metabolic fate.[14]

Protocol 4: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of 2-methyl-N-(2-methylcyclopentyl)aniline.

Materials:

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system.

  • Phosphate buffer.

  • Test compound and a positive control compound with known metabolic stability.

  • Acetonitrile (for reaction quenching).

  • LC-MS/MS system for quantification.

Procedure:

  • Incubation Mixture: Prepare a reaction mixture containing HLMs, phosphate buffer, and the test compound.

  • Pre-incubation: Pre-warm the mixture to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein and collect the supernatant.

  • Quantification: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life is calculated as 0.693/k.

Conclusion and Forward Look

This structured in vitro testing cascade provides a robust foundation for the initial characterization of 2-methyl-N-(2-methylcyclopentyl)aniline. The data generated will allow for an informed decision on whether to advance the compound to more complex cellular or in vivo models. A compound demonstrating high potency and selectivity for a specific monoamine transporter with low cytotoxicity would be a strong candidate for further investigation as a potential CNS therapeutic or research tool. Conversely, high cytotoxicity or promiscuous binding to multiple receptors might deprioritize the compound for further development. This systematic approach ensures that research efforts are focused on compounds with the most promising pharmacological profiles.

References

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC. (2021, June 24). National Center for Biotechnology Information. [Link]

  • Partilla, J. S., Baumann, M. H., Decker, A., Blough, B., & Rothman, R. B. (2016). Interrogating the Activity of Ligands at Monoamine Transporters in Rat Brain Synaptosomes. In Neurotransmitter Transporters (Vol. 118, pp. 41-52). Springer. [Link]

  • Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. LJMU Research Online. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. National Center for Biotechnology Information. [Link]

  • Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University. [Link]

  • Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]

  • A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. MDPI. [Link]

  • Novel Psychoactive Substances (NPS) analysis. SCIEX. [Link]

  • Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. ACS Publications. [Link]

  • Novel psychoactive substances: a toxicological challenge. The Royal College of Pathologists. [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. Center for Forensic Science Research & Education. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Discovery and Development of Monoamine Transporter Ligands - PMC. National Center for Biotechnology Information. [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Methyl-N-(2-methylcyclopentyl)aniline Synthesis

Topic: Optimization of Reaction Conditions for Sterically Hindered Reductive Amination Target Molecule: 2-Methyl-N-(2-methylcyclopentyl)aniline Cas No (Component Reference): o-Toluidine (95-53-4) | 2-Methylcyclopentanone...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Sterically Hindered Reductive Amination Target Molecule: 2-Methyl-N-(2-methylcyclopentyl)aniline Cas No (Component Reference): o-Toluidine (95-53-4) | 2-Methylcyclopentanone (1120-72-5)

Executive Summary: The "Double Steric" Challenge

You are attempting to couple 2-methylaniline (o-toluidine) with 2-methylcyclopentanone . This is not a standard reductive amination; it is a "double steric" system.

  • Amine Hindrance: The ortho-methyl group on the aniline ring destabilizes the tetrahedral intermediate required for imine formation.

  • Ketone Hindrance: The

    
    -methyl group on the cyclopentanone ring creates significant steric bulk at the electrophilic carbon.
    

Standard protocols (e.g., MeOH/NaBH


) will likely fail, resulting in low conversion or exclusive reduction of the ketone to the alcohol. This guide provides optimized, field-proven protocols to overcome this energy barrier.

Module 1: Protocol Selection & Optimization

Q1: Which synthetic route provides the highest reliability for this specific substrate?

Recommendation: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB-H) with Acetic Acid promotion.

While catalytic hydrogenation (H


/Pd-C) is scalable, it often requires high pressure (50–100 bar) to force this specific hindered coupling. For laboratory to pilot scale (<1 kg), the STAB-H method is kinetically superior because it allows for controlled protonation of the imine without rapidly reducing the ketone.

Why this works:

  • Selectivity: STAB-H is less basic and less nucleophilic than NaBH

    
    , minimizing direct reduction of the ketone.
    
  • Acid Catalysis: The addition of Acetic Acid (AcOH) is non-negotiable here. It catalyzes the rate-limiting step: the dehydration of the hemiaminal to the iminium ion.

Q2: I am observing <20% conversion. How do I force imine formation?

Root Cause: The equilibrium constant (


) for imine formation between o-toluidine and 2-methylcyclopentanone is extremely low due to steric strain.
Solution:  Switch to a Titanium(IV) Isopropoxide [Ti(O

Pr)

]
mediated protocol.

Titanium(IV) acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium forward irreversibly.

Optimized Protocol: Ti(IV)-Mediated Reductive Amination
StepActionCritical Parameter
1. Complexation Mix o-toluidine (1.0 equiv) and 2-methylcyclopentanone (1.2 equiv) in neat Ti(O

Pr)

(1.5 equiv).
Do NOT add solvent yet. The high concentration is required to force the kinetics.
2. Incubation Stir under N

at 60–80°C for 4–12 hours.
Monitor by IR. Look for the disappearance of the C=O stretch (1740 cm

) and appearance of C=N (1650 cm

).
3. Dilution Cool to RT. Dilute with absolute Ethanol or THF (dry).Solvent choice affects stereoselectivity (see Module 3).
4. Reduction Add NaBH

(1.5 equiv) cautiously.
Exothermic. Maintain temp <30°C to prevent side reactions.
5. Workup Quench with 1N NaOH or aqueous NH

Cl.
A white precipitate (TiO

) will form. Filter through Celite.

Module 2: Troubleshooting & Critical Failure Points

Q3: The ketone is disappearing, but I see a large "M-2" peak (Alcohol) instead of the Product. Why?

Diagnosis: Competitive reduction. The reducing agent is attacking the ketone faster than the amine can form the imine. Fix:

  • Delay Hydride Addition: Ensure you are using a "Two-Step, One-Pot" approach. Do not add the hydride source until after the imine equilibrium has been established (confirmed by GC/TLC).

  • Change Reagent: If using NaBH

    
    , switch to NaBH(OAc)
    
    
    
    .
  • Stoichiometry: Increase the amine equivalents to 1.5–2.0. In this hindered system, the amine is the "cheaper" reagent energetically to drive the ketone to the imine.

Q4: The reaction mixture turned into a gel/solid during workup.

Diagnosis: Titanium emulsion. Fix: When using the Ti(O


Pr)

method, the resulting titanium salts form a gelatinous precipitate with water that traps the product.
  • Corrective Action: Quench the reaction with a solution of Sodium Potassium Tartrate (Rochelle's Salt) or 10% NaOH . Stir vigorously for 2 hours until two clear phases separate.

Module 3: Stereochemistry & Purification

Q5: How do I control the cis vs. trans diastereoselectivity?

The product, 2-methyl-N-(2-methylcyclopentyl)aniline, possesses two chiral centers (assuming the aniline nitrogen is achiral due to inversion). You will likely obtain a mixture of cis- and trans-isomers (relative to the cyclopentyl ring).

  • Thermodynamic Control: The trans-isomer is generally more stable (diequatorial-like conformation of methyl groups).

  • Kinetic Control: Small hydride sources (NaBH

    
    ) attacking the iminium ion from the less hindered face (axial attack) often favor the trans amine.
    
  • Data Insight:

    • Trans isomer typically elutes later on non-polar GC columns.

    • Separation: Flash chromatography using Hexane/EtOAc (95:5) on silica is usually sufficient to separate the diastereomers if the ratio is not 1:1.

Visualizing the Reaction Pathway

The following diagram illustrates the critical "Steric Wall" (Imine Formation) and the divergence points for side reactions.

ReactionPathway cluster_0 Critical Control Point Start Start: o-Toluidine + 2-Me-Cyclopentanone Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Equilibrium Alcohol Side Product: 2-Methylcyclopentanol Start->Alcohol Direct Reduction (If Hydride added too early) Imine Steric Imine (Rate Limiting Step) Hemiaminal->Imine Acid Catalyst (- H2O) Product Target: 2-Methyl-N-(2-methylcyclopentyl)aniline Imine->Product Hydride Transfer (NaBH(OAc)3 / H-)

Caption: The "Steric Imine" formation is the bottleneck. Direct reduction of the ketone (red dashed line) competes if the imine is not stabilized by Acid or Titanium additives.

Summary of Optimized Conditions

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Reducing Agent NaBH

/ Methanol
NaBH(OAc)

/ DCE
or Ti(O

Pr)

+ NaBH

Solvent Methanol (Protophilic)1,2-Dichloroethane (DCE) or Neat (for Ti step)
Additives NoneAcetic Acid (1.0 eq) or Molecular Sieves (4Å)
Temperature Room Temp (25°C)60°C (Imine formation)

RT (Reduction)
Reaction Time 2-4 Hours12-24 Hours (Due to steric hindrance)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures.[2][3] Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride. Journal of Organic Chemistry, 60(15), 4928–4929.

  • Barney, J. et al. (2016).[4] A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synlett, 27(11), 1645-1648.

Sources

Optimization

"side products in the synthesis of 2-methyl-N-(2-methylcyclopentyl)aniline"

Technical Support Center: Synthesis & Impurity Profiling of 2-Methyl-N-(2-Methylcyclopentyl)aniline Ticket ID: #CHEM-SUP-8821 Subject: Troubleshooting Side Products in Hindered Reductive Amination Assigned Specialist: Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Impurity Profiling of 2-Methyl-N-(2-Methylcyclopentyl)aniline

Ticket ID: #CHEM-SUP-8821 Subject: Troubleshooting Side Products in Hindered Reductive Amination Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize 2-methyl-N-(2-methylcyclopentyl)aniline via reductive amination. This reaction involves coupling a sterically hindered aniline (o-toluidine) with a sterically hindered ketone (2-methylcyclopentanone).

The Core Challenge: The steric bulk at the ortho-position of the aniline and the alpha-position of the ketone significantly retards imine formation. This kinetic bottleneck allows the reducing agent to attack the ketone directly, leading to the primary side product: 2-methylcyclopentanol .

This guide details the impurity profile, mechanistic causes, and a self-validating protocol to maximize the yield of the target secondary amine.

Module 1: The Impurity Profile (Identification)

The following table summarizes the species likely to appear in your LC-MS or GC-MS traces.

ComponentStructure DescriptionOriginRetention Time Trend (Relative)
Target Product Secondary amine (MW ~189)Desired Reductive AminationMid-eluting
Impurity A (Major) 2-Methylcyclopentanol Direct reduction of ketone (Competitor)Early eluting (Polar/Volatile)
Impurity B Imine Intermediate Incomplete reduction / Hydrolysis during workupUnstable (Reverts to SM on column)
Impurity C Starting Material (SM) Unreacted o-toluidineVaries (distinct UV spectra)
Impurity D Diastereomer Pair cis- vs trans- isomers of targetVery close to Target (Split peak)
Impurity E (Rare) Tertiary Amine Over-alkylation (Bis-alkylation)Late eluting (Non-polar)

Module 2: Mechanistic Pathways & Troubleshooting

The following diagram illustrates the "Fork in the Road" where your reaction succeeds or fails.

ReactionPathways SM Reactants (o-Toluidine + Ketone) Imine Imine Intermediate (Sterically Hindered) SM->Imine Slow Equilibrium (-H2O) Alcohol IMPURITY A 2-Methylcyclopentanol SM->Alcohol Direct Reduction (If Reductant present) Target TARGET PRODUCT 2-Methyl-N-(2-methylcyclopentyl)aniline Imine->Target Reduction (Fast) Hydrolysis Reversion to SM (Workup) Imine->Hydrolysis Aq. Workup (If unreduced)

Figure 1: Reaction pathway showing the competition between Imine formation (Green path) and Direct Ketone Reduction (Red path).

Troubleshooting Q&A

Q1: My LC-MS shows a massive peak for the alcohol (Impurity A) and very little product. Why?

  • Diagnosis: You likely performed a "Direct Reductive Amination" (mixing amine, ketone, and reducing agent all at once).

  • The Science: Because both your amine and ketone are hindered, imine formation is slower than the rate at which the reducing agent (e.g., NaBH(OAc)₃) reduces the ketone. The reagent "gave up" waiting for the imine and reduced the ketone instead.

  • The Fix: Switch to a Stepwise Procedure . Pre-form the imine using a Lewis Acid (Ti(OiPr)₄) or a dehydrating agent (molecular sieves) before adding the reducing agent.

Q2: I see two peaks with the same Mass (MW 189). Is this an artifact?

  • Diagnosis: No, these are Impurity D (Diastereomers) .

  • The Science: The 2-methylcyclopentyl ring has a chiral center. The reduction creates a second chiral center at the C-N bond. You will form both cis- and trans- isomers.

  • The Fix: This is inherent to the chemistry.[1] In drug development, you typically separate these via chiral HPLC or accept the mixture if the biological assay tolerates it. Note: The 'cis' isomer is often favored if the hydride attacks from the less hindered equatorial face.

Q3: The reaction stalled. I added more NaBH(OAc)₃ but nothing happened.

  • Diagnosis: The imine equilibrium is unfavorable.

  • The Science: Adding more reductant won't help if there is no imine to reduce. The steric bulk is preventing the "condensation" step.

  • The Fix: You must drive the equilibrium. Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[2] It acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward.

Module 3: Recommended Protocol (Self-Validating)

Method: Titanium-Mediated Reductive Amination (The "Brake and Gas" Method) Rationale: This method ensures the ketone is converted to the imine (Brake) before the reducing agent is introduced (Gas).

Reagents:

  • o-Toluidine (1.0 equiv)

  • 2-Methylcyclopentanone (1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) Note: We use NaBH₄ here because Ti-complexed imines are harder to reduce, requiring a stronger agent than STAB.

  • Ethanol (Absolute)

Step-by-Step Guide:

  • Complexation (The Critical Step):

    • In a dry flask under N₂, combine o-toluidine and 2-methylcyclopentanone (neat).

    • Add Ti(OiPr)₄ dropwise.

    • Validation Point: The mixture should become viscous and potentially change color (yellow/orange). Stir at Room Temperature for 6–12 hours .

    • Why? The Ti(OiPr)₄ coordinates to the ketone, facilitating amine attack and trapping the released water as TiO₂ species.

  • Dilution:

    • Dilute the viscous mixture with absolute Ethanol.

  • Reduction:

    • Cool the solution to 0°C.

    • Add NaBH₄ pellets portion-wise. (Caution: Hydrogen gas evolution).

    • Allow to warm to Room Temperature and stir for 2 hours.

  • Quench & Workup (Crucial for Purity):

    • Add 1N NaOH or aqueous NH₄OH.

    • Observation: A heavy white precipitate (Titanium salts) will form.

    • Filter through a Celite pad to remove the titanium sludge.

    • Extract the filtrate with Ethyl Acetate.

  • Purification:

    • Flash Chromatography (Hexanes/Ethyl Acetate). The non-polar tertiary amine (if any) elutes first, followed by the target secondary amine.

Module 4: Logic Tree for Optimization

Use this flow to decide your next move based on your current result.

TroubleshootingFlow Start Analyze Crude LC-MS CheckAlcohol Is Alcohol (Impurity A) > 10%? Start->CheckAlcohol CheckSM Is SM (Aniline) > 10%? CheckAlcohol->CheckSM No UseTi ACTION: Switch to Ti(OiPr)4 Protocol (Prevents direct reduction) CheckAlcohol->UseTi Yes ForceCond ACTION: Increase Temp (40-50°C) during Imine formation step CheckSM->ForceCond Yes Success Process Optimized (Proceed to Chiral Separation) CheckSM->Success No

Figure 2: Decision matrix for process optimization.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Standard protocol for hindered amines).
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry.

Sources

Troubleshooting

"removing impurities from 2-methyl-N-(2-methylcyclopentyl)aniline samples"

Topic: Removing Impurities from 2-methyl-N-(2-methylcyclopentyl)aniline Samples Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Development Scientists Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from 2-methyl-N-(2-methylcyclopentyl)aniline Samples Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Development Scientists

Welcome to the Advanced Purification Helpdesk. You are likely synthesizing 2-methyl-N-(2-methylcyclopentyl)aniline via reductive amination (e.g., using 2-methylaniline and 2-methylcyclopentanone). This specific scaffold presents a unique "triad" of purification challenges:

  • Steric Hindrance: The ortho-methyl group on the aniline and the methyl on the cyclopentyl ring create steric clash, often leading to incomplete conversion and residual starting material.

  • Basicity Overlap: Both the product and the starting aniline are weak bases, rendering standard acid-base extractions insufficient for separating them.

  • Diastereomer Formation: The 1,2-substitution pattern on the cyclopentyl ring generates cis and trans diastereomers with distinct physical properties.

Below are the targeted protocols to resolve these specific issues.

🔎 Quick Diagnostic: Identify Your Impurity Profile
ObservationLikely ImpurityRecommended Protocol
Sweet/Ketone Odor , Oily residueUnreacted 2-methylcyclopentanone (Neutral)Protocol A (Acid-Base Extraction)
Dark/Red Color , distinct amine smellUnreacted 2-methylaniline (Primary Amine)Protocol B (Chemoselective Scavenging)
Double Peaks in HPLC/GCCis/Trans Diastereomers Protocol C (Silica Chromatography)
Gray/Black Particulates or Assay InterferencePalladium/Boron Residues Protocol D (Metal Scavenging)
🟢 Protocol A: The "Rough Cut" (Removing Neutrals)

Issue: "My crude reaction mixture contains unreacted ketone and solvent residues." Context: This protocol utilizes the basicity of the amine nitrogen.[1][2][3] By lowering the pH, we convert your product (and the starting aniline) into water-soluble ammonium salts, allowing non-basic impurities (ketones, hydrocarbons) to be washed away in the organic layer.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in EtOAc or MTBE (approx. 10 mL per gram).

  • Protonation: Extract with 1M HCl (3x volumes).

    • Note: The aqueous layer now contains your product. The organic layer contains the ketone impurity.

  • Wash: Wash the combined acidic aqueous layer with fresh ether (removes trapped neutrals).

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Visual Cue: The solution will turn cloudy/oily as the free base amine regenerates.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry over Na₂SO₄ and concentrate.

AcidBase Start Crude Mixture (Product + Ketone + Aniline) AddAcid Add 1M HCl + EtOAc Partition Start->AddAcid OrgLayer1 Organic Layer (Contains Ketone/Neutrals) AddAcid->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product-H+ & Aniline-H+) AddAcid->AqLayer1 Keep Basify Adjust to pH > 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Product + Aniline) Extract->FinalOrg

Figure 1: Acid-base extraction logic for removing neutral impurities.

🔴 Protocol B: The "Precision Clean" (Removing Starting Aniline)

Issue: "I still see starting material (2-methylaniline) after extraction. The Rf values are too close for easy column chromatography." Scientific Insight: Both your product (secondary amine) and the impurity (primary amine) are basic. However, the impurity is a primary amine . We can exploit this nucleophilicity difference using a polymer-supported electrophile (scavenger resin) that selectively reacts with primary amines, leaving your sterically hindered secondary amine untouched.

The Solution: PS-Benzaldehyde Scavenging

  • Reagent: Use Polymer-Supported Benzaldehyde (PS-Benzaldehyde) resin (typical loading 1.0–1.5 mmol/g).

  • Stoichiometry: Calculate the molar amount of unreacted aniline (via NMR integration). Add 3 equivalents of resin relative to the impurity.

  • Solvent: Dissolve your mixture in DCM or DCE (Dichloromethane/Dichloroethane).

  • Incubation: Add the resin and 1% Acetic Acid (catalyst). Shake gently at room temperature for 4–12 hours.

    • Mechanism:[3][4] The primary aniline forms a stable imine (Schiff base) on the solid bead. The bulky secondary amine product reacts much slower or not at all due to the steric clash of the 2-methylcyclopentyl group.

  • Filtration: Filter the mixture through a fritted funnel. The impurity stays trapped on the beads.

  • Result: The filtrate contains your purified secondary amine.

Why this works: Reductive amination often leaves 5-10% starting material. Chromatography is difficult because both amines tail on silica. Chemoselective scavenging is the superior "Green Chemistry" approach here [1].

🟡 Protocol C: Isomer Separation (Cis/Trans Diastereomers)

Issue: "My NMR shows doublets for the methyl groups. I need a single diastereomer." Context: The 2-methyl-N-(2-methylcyclopentyl)aniline molecule possesses two chiral centers (assuming the N-C bond creates a stereocenter or we are looking at the geometric isomerism of the ring). The cis (Me/N on same side) and trans (Me/N on opposite sides) isomers have different polarities.

Chromatography Setup:

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).

  • The "Secret Ingredient": Add 1% Triethylamine (TEA) to the mobile phase.

    • Reasoning: Amine products interact strongly with the acidic silanol groups on silica, causing "tailing" (broad peaks). TEA blocks these active sites, sharpening the peaks and allowing the close-running diastereomers to resolve [2].

Chromatography Sample Mixture (Cis + Trans) Column Silica Column (Hex/EtOAc + 1% TEA) Sample->Column Fraction1 Fraction A (Trans) Less Polar (usually) Column->Fraction1 First Elution Fraction2 Mixed Fraction (Recycle) Column->Fraction2 Fraction3 Fraction B (Cis) More Polar (usually) Column->Fraction3 Last Elution

Figure 2: Chromatographic separation of diastereomers using amine-modified silica.

🔵 Protocol D: Final Stabilization (Salt Formation)

Issue: "My product is an oil and oxidizes over time. I need a stable solid." Recommendation: Convert the free base oil into a Hydrochloride or Oxalate salt.

HCl Salt Method:

  • Dissolve the purified oil in a minimal amount of dry Diethyl Ether or 1,4-Dioxane.

  • Cool to 0°C.

  • Dropwise add 2M HCl in Ether (commercial solution).

  • A white precipitate should form immediately.

  • Filter and wash with cold ether.

    • Benefit: The salt form locks the nitrogen lone pair, preventing oxidation (N-oxide formation) and turning the oily diastereomers into potentially separable crystals.

📚 References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Supports: General reductive amination mechanisms and impurity profiles.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

    • Supports: Acid-base extraction protocols and the use of triethylamine in amine chromatography.

  • Bhattacharyya, S. (1995). "Polymer-supported scavengers for the removal of impurities in solution-phase synthesis." Combinatorial Chemistry & High Throughput Screening.

    • Supports: Use of PS-Benzaldehyde for removing primary amines.

Sources

Optimization

"how to prevent the oxidation of 2-methyl-N-(2-methylcyclopentyl)aniline"

Subject: Prevention of Oxidation in 2-methyl-N-(2-methylcyclopentyl)aniline Case ID: OX-PROTO-2M2MCA Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are encountering stability issues with 2-met...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Oxidation in 2-methyl-N-(2-methylcyclopentyl)aniline Case ID: OX-PROTO-2M2MCA Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering stability issues with 2-methyl-N-(2-methylcyclopentyl)aniline . As a secondary


-alkyl aniline with an ortho-methyl group, this molecule presents a specific stability paradox: while the ortho-methyl provides steric protection against some electrophilic attacks, the electron-rich nitrogen remains highly susceptible to Single Electron Transfer (SET) oxidation. This leads to the formation of radical cations, subsequent imines (via 

-hydrogen abstraction on the cyclopentyl ring), and colored oligomers (tars).

This guide provides a self-validating protocol to arrest these pathways during storage, handling, and recovery.

Module 1: The Mechanism of Degradation

Why is your sample turning brown?

Understanding the enemy is the first step to containment. The discoloration is not a single event but a cascade.

  • Initiation: Atmospheric oxygen abstracts an electron from the nitrogen lone pair, forming a radical cation.

  • Propagation: The radical cation abstracts a hydrogen atom from the

    
    -position of the cyclopentyl ring (the tertiary carbon attached to nitrogen).
    
  • Termination/Degradation: This forms an imine intermediate, which hydrolyzes or polymerizes into dark-colored "aniline blacks" or quinoid species.

Visualizing the Threat Pathway

The following diagram maps the degradation logic and where you must intervene.

OxidationMechanism Substrate 2-methyl-N-(2-methylcyclopentyl)aniline (Clear Oil/Solid) Radical Radical Cation (Intermediate) Substrate->Radical SET Oxidation O2_Light Trigger: Oxygen + UV Light O2_Light->Radical Imine Imine Species (Unstable) Radical->Imine H-Abstraction (Cyclopentyl Ring) Tars Oligomers/Quinones (Brown/Black Impurity) Imine->Tars Polymerization Inert Intervention A: Argon Atmosphere Inert->O2_Light Blocks Dark Intervention B: Amber Glass Dark->O2_Light Blocks BHT Intervention C: Antioxidant (BHT) BHT->Radical Scavenges

Figure 1: Mechanistic pathway of aniline oxidation and critical intervention points.

Module 2: Storage & Preservation Protocol

How do I stop the shelf-life degradation?

The "ortho" effect in your molecule is insufficient to prevent oxidation in air. You must implement a Triple-Barrier System .

Tiered Storage Recommendations
ParameterStandard (Poor)Recommended (Optimal) Critical (Long-Term)
Atmosphere Air (Headspace)Nitrogen FlushArgon Overlay (Heavier than air, blankets the oil)
Container Clear BorosilicateAmber GlassAmber Glass + Parafilm/Teflon Tape
Temperature 20°C - 25°C4°C (Fridge)-20°C (Freezer)
Additive NoneNone100-500 ppm BHT (Butylated hydroxytoluene)

Protocol 2.1: The Argon Blanket

  • Transfer the amine to an amber vial with a Teflon-lined cap.

  • Insert a needle connected to an Argon line (low flow).

  • Allow Argon to flow for 30 seconds to displace lighter gases (Air/Nitrogen).

  • Crucial: Withdraw the needle while screwing on the cap to minimize back-diffusion of air.

Protocol 2.2: Antioxidant Stabilization For storage exceeding 3 months, add BHT (Butylated hydroxytoluene) at 0.1% w/w. BHT acts as a radical scavenger, sacrificing itself to protect the aniline nitrogen.

  • Note: BHT is easily removed during downstream workup (it is non-polar and elutes early in chromatography).

Module 3: Reaction Handling (Degassing)

I am running a reaction, but the mixture is darkening.

If your reaction solvent contains dissolved oxygen, the amine will oxidize in situ, especially at elevated temperatures. You must degas solvents using the Freeze-Pump-Thaw (FPT) method.[1][2][3] Sparging (bubbling gas) is often insufficient for sensitive anilines.

Workflow: Freeze-Pump-Thaw Cycle

FPT_Protocol Step1 1. FREEZE Submerge flask in LN2 (-196°C). Solvent solidifies. Step2 2. PUMP Open to high vacuum (5-10 min). Remove headspace gas. Step1->Step2 Step3 3. THAW Close vacuum. Thaw in warm water. Dissolved gas bubbles out. Step2->Step3 Decision Repeat 3x? Step3->Decision Decision->Step1 No Final Backfill with Argon. Ready for Amine addition. Decision->Final Yes

Figure 2: The Freeze-Pump-Thaw degassing cycle for reaction solvents.

Step-by-Step Guide:

  • Place the solvent in a Schlenk flask.

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Open the stopcock to high vacuum for 5–10 minutes. (Gas cannot escape the solid, but headspace is cleared).

  • Thaw: Close the stopcock. Thaw the flask in a warm water bath. Observation: You will see vigorous bubbling as dissolved oxygen escapes the melting liquid into the vacuum headspace.

  • Repeat: Perform this cycle 3 times .

  • Add Amine: Only introduce your 2-methyl-N-(2-methylcyclopentyl)aniline after this process, under a counter-flow of Argon.

Module 4: Recovery & Purification

My sample is already oxidized. Can I save it?

Yes. The oxidized impurities (quinones, azo-compounds) often have drastically different polarity or acid/base properties than the parent amine.

Troubleshooting: Purification Matrix
MethodSuitabilityTechnical Note
Acid-Base Extraction High The amine is basic. Impurities (tars) are often neutral. 1. Dissolve in Et2O.2. Extract with 1M HCl (Amine goes to water layer).3. Wash organic layer (removes tars).4. Basify aq. layer with NaOH, extract back to Et2O.
Silica Chromatography Medium Risk: Silica is slightly acidic and can catalyze further oxidation/degradation. Fix: Pre-treat silica with 1% Triethylamine (TEA) in hexane to neutralize acid sites.
Basic Alumina High Best stationary phase for sensitive amines. Does not require TEA treatment.
Vacuum Distillation High Best for bulk purity. Ensure high vacuum (<1 mmHg) and low bath temp to prevent thermal degradation.
FAQ: Frequently Asked Questions

Q: Can I store the amine as a salt (HCl or H2SO4) to prevent oxidation? A: Yes, this is the most stable form. The protonation of the nitrogen lone pair (


) removes the electron density required for the initial oxidation step.
  • Protocol: Dissolve the amine in ether, add ethereal HCl. Filter the white solid salt. Store indefinitely. Regenerate the free base with NaHCO3 before use.

Q: My sample is pink/red but NMR looks clean. Is it usable? A: Likely yes. Anilines have a high "extinction coefficient" for their oxidized impurities. A trace amount (<0.1%) of impurity can cause intense coloration without significantly affecting stoichiometry. However, for catalytic reactions (e.g., Buchwald-Hartwig), purify it, as impurities can poison catalysts.

Q: Is Nitrogen gas good enough, or do I really need Argon? A: For short term (days), Nitrogen is fine. For long term (months), Argon is superior . Argon is heavier than air and settles on top of the liquid amine, creating a physical "gas cap." Nitrogen is lighter and mixes more easily with air if the seal is imperfect.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for amine purification and drying).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for handling air-sensitive aromatic amines).

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Definitive guide on Schlenk lines and inert atmosphere techniques).

  • Lindsey, J. S., et al. (1989). "Robotic Workstation for Microscale Synthetic Chemistry: Siphon-Based Liquid Transfers." Review of Scientific Instruments, 60(11), 3612. (Discusses degradation of amines and automated handling under inert gas).

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 2-methyl-N-(2-methylcyclopentyl)aniline and its Analogs: A Research Guide

In the landscape of medicinal chemistry, aniline derivatives represent a versatile and highly explored scaffold, demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, aniline derivatives represent a versatile and highly explored scaffold, demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comprehensive framework for the comparative biological evaluation of 2-methyl-N-(2-methylcyclopentyl)aniline and its structural analogs. While specific data for this novel compound is not yet prevalent in public literature, this document outlines a robust, scientifically grounded approach to its investigation, drawing upon established methodologies for analogous N-substituted aniline compounds.

The primary focus of this guide is to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols for assessing the potential analgesic, anti-inflammatory, and local anesthetic properties of these compounds. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative references.

Introduction: The Pharmacological Potential of N-Substituted Anilines

The N-substituted aniline moiety is a key pharmacophore in a variety of therapeutic agents. Structural modifications to the aniline core, particularly at the nitrogen atom and on the aromatic ring, can significantly modulate the biological activity of the resulting compounds.[3] The introduction of a cycloalkyl group, such as a methylcyclopentyl ring, is a common strategy in medicinal chemistry to enhance lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[4][5]

Based on the established profiles of structurally similar molecules, it is hypothesized that 2-methyl-N-(2-methylcyclopentyl)aniline and its analogs may exhibit one or more of the following biological activities:

  • Analgesic Activity: Many aniline derivatives have shown promise as pain-relieving agents.[6][7] Their mechanisms can be central, peripheral, or a combination of both.

  • Anti-inflammatory Activity: The potential to modulate inflammatory pathways is another hallmark of this class of compounds, often linked to the inhibition of enzymes like cyclooxygenase (COX).[8][9]

  • Local Anesthetic Activity: The structural resemblance of some N-substituted anilines to known local anesthetics like lidocaine suggests a potential for nerve-blocking effects.[10][11]

This guide will provide the experimental framework to systematically investigate these potential activities.

Proposed Experimental Workflow for Comparative Evaluation

A structured, phased approach is crucial for the efficient and effective evaluation of a novel compound series. The following workflow is proposed for the comparative analysis of 2-methyl-N-(2-methylcyclopentyl)aniline and its analogs.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Data Analysis & SAR A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT, LDH) A->B Safety Assessment C In Vitro Anti-inflammatory Assays (e.g., COX-1/COX-2 Inhibition) B->C Proceed with Non-toxic Concentrations D In Vitro Mechanistic Assays (e.g., TRP Channel Modulation) B->D F Analgesic Models (e.g., Acetic Acid Writhing, Hot Plate) C->F D->F E Acute Toxicity Studies E->F Dose Selection G Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) E->G H Local Anesthetic Models (e.g., Rat Infraorbital Nerve Block) E->H I Data Compilation & Statistical Analysis F->I G->I H->I J Structure-Activity Relationship (SAR) Studies I->J K Lead Candidate Selection J->K

Figure 1: A phased experimental workflow for the biological evaluation of 2-methyl-N-(2-methylcyclopentyl)aniline and its analogs.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to ensure reproducibility and scientific rigor.

In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes.[8] Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.[9]

Protocol:

  • Enzyme and Substrate Preparation: Obtain commercially available human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Compound Preparation: Dissolve 2-methyl-N-(2-methylcyclopentyl)aniline and its analogs in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to be tested.

  • Assay Procedure:

    • In a 96-well plate, add the test compounds at various concentrations to the reaction buffer.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes at room temperature) to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a further period (e.g., 10 minutes at 37°C).

    • Stop the reaction by adding a stopping solution (e.g., a solution of a reducing agent).

    • Use a commercial colorimetric or fluorometric prostaglandin E2 (PGE2) immunoassay kit to measure the amount of PGE2 produced.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration compared to a vehicle control.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

Rationale: This is a widely used and reliable model for screening peripheral analgesic activity.[9] The intraperitoneal injection of acetic acid causes pain, which is manifested as a characteristic stretching and writhing behavior in rodents.

Protocol:

  • Animal Acclimatization: Use male or female Swiss albino mice, acclimatized to the laboratory conditions for at least one week.

  • Compound Administration:

    • Divide the mice into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., diclofenac or aspirin), and test groups for each analog of 2-methyl-N-(2-methylcyclopentyl)aniline at various doses.

    • Administer the compounds or vehicle intraperitoneally or orally.

  • Induction of Writhing: After a predetermined period (e.g., 30 minutes for intraperitoneal administration or 60 minutes for oral administration), inject a 0.6% solution of acetic acid intraperitoneally into each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (constrictions of the abdomen followed by stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for each test group compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

In Vivo Local Anesthetic Activity: Rat Infraorbital Nerve Block

Rationale: This model provides a reliable assessment of the duration and intensity of nerve block anesthesia, which is a key characteristic of local anesthetics.[12]

Protocol:

  • Animal Preparation: Use adult Sprague-Dawley rats, sedated with a suitable anesthetic (e.g., phenobarbitone).

  • Injection: Using a stereotactic device for precision, inject a small volume (e.g., 0.2 ml) of the test compound solution (e.g., 0.5% or 1% in saline) at the infraorbital notch. A control group should receive saline, and a positive control group can receive a known local anesthetic like lidocaine.[12]

  • Assessment of Analgesia:

    • At regular intervals (e.g., every 5 minutes), test for the absence of a response to a noxious stimulus (e.g., a pinch to the upper lip on the injected side).

    • Record the time of onset of analgesia (the first time the rat does not respond to the stimulus).

    • Record the duration of analgesia (the time from onset until the response to the stimulus returns).

  • Data Analysis:

    • Calculate the mean onset and duration of analgesia for each group.

    • Compare the results of the test compounds to the control and positive control groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation and Comparative Analysis

For a clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 1: Comparative Biological Activity of 2-methyl-N-(2-methylcyclopentyl)aniline and its Analogs

CompoundIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)COX-2 Selectivity IndexIn Vivo Analgesic Activity (% Inhibition of Writhing at X mg/kg)In Vivo Local Anesthetic Activity (Duration in minutes at Y% solution)
2-methyl-N-(2-methylcyclopentyl)aniline
Analog 1
Analog 2
Analog 3
Reference Drug 1 (e.g., Celecoxib) N/A
Reference Drug 2 (e.g., Lidocaine) N/AN/AN/AN/A

Structure-Activity Relationship (SAR) Insights

The data generated from these experiments will be instrumental in elucidating the structure-activity relationships of this series of compounds. Key structural features to consider for their impact on biological activity include:

  • Substitution on the Aniline Ring: The position and nature of substituents on the aromatic ring can influence electronic properties and steric interactions with the target.

  • Stereochemistry of the Cyclopentyl Ring: The stereoisomers of the 2-methylcyclopentyl group may exhibit different biological activities due to specific interactions with the binding site.

  • Lipophilicity: Variations in the overall lipophilicity of the analogs can affect their ability to cross biological membranes and reach their target sites.

SAR cluster_0 Structural Modifications cluster_1 Biological Activity A 2-methyl-N-(2-methylcyclopentyl)aniline E Analgesic Potency A->E F Anti-inflammatory Efficacy A->F G Local Anesthetic Duration A->G H COX-2 Selectivity A->H B Analogs with varied ring substitutions B->E B->F B->G B->H C Analogs with different cycloalkyl groups C->E C->F C->G C->H D Stereoisomers D->E D->F D->G D->H

Figure 2: A conceptual diagram illustrating the investigation of structure-activity relationships.

Conclusion

This guide provides a robust and scientifically sound framework for the comparative biological evaluation of 2-methyl-N-(2-methylcyclopentyl)aniline and its analogs. By following the detailed protocols and a structured workflow, researchers can generate high-quality, reproducible data to assess the analgesic, anti-inflammatory, and local anesthetic potential of these novel compounds. The subsequent analysis of this data will be crucial for identifying lead candidates for further preclinical development and for advancing our understanding of the pharmacological properties of N-substituted anilines.

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Comparative

A Comparative Guide to the Synthetic Efficiency of 2-Methyl-N-(2-methylcyclopentyl)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction to 2-Methyl-N-(2-methylcyclopentyl)aniline and Its Synthetic Importance The N-aryl cyclic amine, 2-methyl-N-(2-methylcyclopentyl)aniline, repre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methyl-N-(2-methylcyclopentyl)aniline and Its Synthetic Importance

The N-aryl cyclic amine, 2-methyl-N-(2-methylcyclopentyl)aniline, represents a structural motif of significant interest in medicinal chemistry and materials science. The efficiency of its synthesis is a critical factor in the rapid exploration of new chemical entities. This guide will compare three primary synthetic methodologies for its preparation:

  • Reductive Amination: A classical and widely used method for C-N bond formation.[1][2]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.[3][4]

  • Ullmann Condensation: A copper-catalyzed N-arylation reaction.[5][6]

Each of these routes offers distinct advantages and disadvantages in terms of yield, substrate scope, reaction conditions, and cost. Understanding these trade-offs is paramount for selecting the optimal synthetic strategy.

Benchmarking Synthetic Routes: A Comparative Analysis

The choice of synthetic route for 2-methyl-N-(2-methylcyclopentyl)aniline is dictated by a variety of factors including available starting materials, desired scale, and tolerance for specific reaction conditions. Below is a comparative summary of the three main approaches.

Parameter Reductive Amination Buchwald-Hartwig Amination Ullmann Condensation
Precursors 2-Methylcyclopentanone, 2-Methylaniline2-Methylcyclopentylamine, 2-Halo-toluene2-Methylcyclopentylamine, 2-Halo-toluene
Catalyst Pd/C, PtO₂, Raney NiPalladium complexes (e.g., Pd₂(dba)₃)Copper salts (e.g., CuI) or complexes
Ligand Not typically requiredPhosphine-based (e.g., Xantphos, RuPhos)Diamine or amino acid-based (e.g., L-proline)
Reaction Temp. Room temperature to moderate heatingRoom temperature to 130°C[7]90°C to >210°C[5][7]
Reaction Time 2-24 hours2-12 hours[8]12-24 hours[8]
Typical Yield 60-85%70-95%[8]60-85%[8]
Aryl Halide Scope N/AChlorides, Bromides, Iodides, Triflates[8]Iodides, Bromides (Chlorides less reactive)[8]
Key Advantages Cost-effective, readily available reagents, mild conditions.High yields, broad substrate scope, milder conditions than Ullmann.[9]Lower cost of catalyst compared to palladium.[7]
Key Disadvantages Potential for over-alkylation, may require pressure hydrogenation.[2]Expensive catalysts and ligands, sensitivity to air and moisture.[9]Harsh reaction conditions, sometimes requires stoichiometric copper.[5][9]

Synthetic Methodologies: Detailed Protocols and Mechanistic Insights

Route 1: Reductive Amination

This method proceeds via the in-situ formation of an imine from 2-methylcyclopentanone and 2-methylaniline, which is then reduced to the target secondary amine.[1] This one-pot approach is often favored for its operational simplicity and cost-effectiveness.[10]

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of 2-methylcyclopentanone (1.0 mmol) in anhydrous methanol (10 mL), add 2-methylaniline (1.2 mmol). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 mmol) portion-wise. Alternatively, for catalytic hydrogenation, add 10% Pd/C (5 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus).

  • Work-up: Once the reaction is complete (monitored by TLC or GC-MS), quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a slight excess of the amine drives the imine formation equilibrium forward. Sodium borohydride is a mild reducing agent suitable for imines; however, stronger reducing agents like sodium cyanoborohydride (NaBH3CN) can be used for more challenging substrates.[11][12] Catalytic hydrogenation offers a cleaner reduction but requires specialized equipment.

Reductive_Amination ketone 2-Methylcyclopentanone imine Imine Intermediate ketone->imine + Amine - H₂O amine 2-Methylaniline amine->imine product 2-Methyl-N-(2-methylcyclopentyl)aniline imine->product reducing_agent [H] reducing_agent->product Reduction

Caption: Workflow for Reductive Amination.

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern C-N bond formation due to its broad substrate scope and high efficiency.[3][4] It involves the coupling of an aryl halide (or triflate) with an amine. For the synthesis of 2-methyl-N-(2-methylcyclopentyl)aniline, this would involve reacting 2-methylcyclopentylamine with an appropriate 2-halotoluene.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add 2-bromotoluene (1.0 mmol), 2-methylcyclopentylamine (1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture at 80-110°C until the starting material is consumed (as monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Causality Behind Experimental Choices: The choice of ligand is critical and often requires screening to find the optimal conditions for a specific substrate pair.[13] Strong, non-nucleophilic bases like sodium tert-butoxide are necessary to deprotonate the amine and facilitate the catalytic cycle. The reaction is sensitive to oxygen, necessitating the use of inert atmosphere techniques.[9]

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-NR₂'(L₂) pd_complex1->pd_complex2 + Amine, Base - HX product Ar-NR₂' pd_complex2->product Reductive Elimination product->pd0 Regenerates Catalyst aryl_halide Ar-X aryl_halide->pd_complex1 amine R₂'NH amine->pd_complex1

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Route 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed N-arylation method.[5] While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be a more economical option due to the lower cost of copper catalysts.[7]

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: To a reaction vial, add CuI (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Reagent Addition: Add 2-iodotoluene (1.0 mmol), 2-methylcyclopentylamine (1.2 mmol), and anhydrous DMF (5 mL).

  • Reaction: Seal the vial and heat the mixture at 100-160°C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices: The use of a ligand like L-proline can significantly improve the efficiency of the Ullmann condensation, allowing for lower reaction temperatures.[8] Polar aprotic solvents like DMF or DMSO are typically used to facilitate the reaction. The reactivity of the aryl halide follows the order I > Br >> Cl.[14]

Ullmann_Condensation cuI Cu(I) cu_amide Cu(I)-NR₂' cuI->cu_amide + Amine, Base - HX cu_complex Ar-Cu(III)-X(NR₂') cu_amide->cu_complex Oxidative Addition product Ar-NR₂' cu_complex->product Reductive Elimination product->cuI Regenerates Catalyst aryl_halide Ar-X aryl_halide->cu_amide amine R₂'NH amine->cuI

Caption: Proposed Catalytic Cycle for Ullmann Condensation.

Conclusion and Future Outlook

The synthesis of 2-methyl-N-(2-methylcyclopentyl)aniline can be efficiently achieved through several methodologies.

  • Reductive amination stands out for its simplicity and cost-effectiveness, making it a strong candidate for large-scale synthesis, provided that potential side reactions can be controlled.

  • The Buchwald-Hartwig amination offers the highest yields and broadest substrate scope, positioning it as the method of choice for rapid analogue synthesis and medicinal chemistry applications where efficiency is paramount.[3]

  • The Ullmann condensation , while requiring more forcing conditions, remains a viable and economical alternative, particularly when palladium-based methods are not feasible.[5]

The continued development of more active and stable catalysts for both palladium- and copper-catalyzed reactions will likely lead to even milder and more efficient synthetic routes in the future.[6][15] Furthermore, emerging technologies such as photocatalytic N-arylation may offer greener and more sustainable alternatives to traditional methods.[16]

References

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